molecular formula C19H25NO4S B2662507 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid CAS No. 735342-32-2

3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid

Cat. No.: B2662507
CAS No.: 735342-32-2
M. Wt: 363.47
InChI Key: YRPLXDPMRJTNTE-UHFFFAOYSA-N
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Description

3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid is a useful research compound. Its molecular formula is C19H25NO4S and its molecular weight is 363.47. The purity is usually 95%.
BenchChem offers high-quality 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-(1-adamantyl)ethylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-12(19-9-13-5-14(10-19)7-15(6-13)11-19)20-25(23,24)17-4-2-3-16(8-17)18(21)22/h2-4,8,12-15,20H,5-7,9-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPLXDPMRJTNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid , a specialized chemical probe belonging to the adamantyl sulfonamide class. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on its physicochemical properties, synthesis, and application as an inhibitor of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.

CAS Number: 735342-32-2 Molecular Formula: C


H

NO

S Molecular Weight: 363.47 g/mol

Executive Summary

3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid is a synthetic small molecule characterized by a lipophilic adamantane cage linked via a chiral ethyl sulfonamide spacer to a polar benzoic acid moiety. It is primarily investigated as a selective inhibitor of 11


-HSD1 , an enzyme responsible for converting cortisone to cortisol.[1] By blocking this conversion, the compound serves as a critical tool for researching metabolic syndrome, type 2 diabetes, and obesity. Its structural design leverages the "lipophilic bullet" concept, where the adamantane group occupies the hydrophobic substrate pocket of the enzyme, while the benzoic acid ensures solubility and specific electrostatic interactions with the catalytic site.

Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature & Identifiers
  • IUPAC Name: 3-{[(1R/S)-1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid

  • Common Synonyms: 3-({[1-(1-Adamantyl)ethyl]amino}sulfonyl)benzoic acid

  • SMILES: CC(C12CC3CC(C1)CC(C2)C3)NS(=O)(=O)C4=CC=CC(=C4)C(=O)O

  • InChIKey: YRPLXDPMRJTNTE-UHFFFAOYSA-N

Structural Pharmacophore Analysis

The molecule is composed of three distinct functional domains, each serving a specific pharmacological purpose:

DomainChemical MoietyFunction / Property
Lipophilic Anchor Adamantane CageHydrophobic Binding: Occupies the large lipophilic pocket of 11

-HSD1, mimicking the steroid core of cortisone. Increases metabolic stability and membrane permeability.
Linker Sulfonamide (–SO

NH–)
Geometry & H-Bonding: Provides a rigid spacer and hydrogen bond donor/acceptor capabilities to orient the domains correctly within the active site.
Polar Head Benzoic Acid (–COOH)Electrostatic Interaction: Forms a salt bridge or strong hydrogen bond with hydrophilic residues (e.g., Arg, Lys) at the enzyme surface; improves aqueous solubility at physiological pH.

Physicochemical Profile

Understanding the physicochemical properties is essential for assay development and formulation.

Key Parameters (Experimental & Predicted)
PropertyValueContext for Research
LogP (Octanol/Water) ~3.2 – 3.8Lipophilic. The adamantane group drives high lipophilicity, facilitating cell membrane penetration.
pKa (Acidic) 4.0 ± 0.2Carboxylic Acid. Ionized (COO

) at physiological pH (7.4), aiding solubility.
pKa (Basic) ~10.5Sulfonamide NH. Remains neutral at physiological pH.
Solubility (Water) < 0.1 mg/mL (pH 2)Insoluble in acidic media.
Solubility (Buffer) > 1 mg/mL (pH > 7)Soluble as the benzoate salt.
Solubility (Organic) HighSoluble in DMSO (>20 mg/mL), DMF, and Ethanol.
Topological Polar Surface Area (TPSA) ~90 Å

Good predictor for oral bioavailability (Rule of 5 compliant).
Stability
  • Solid State: Stable at room temperature when stored under desiccation.

  • Solution: Stable in DMSO for >24 hours. Aqueous solutions should be prepared fresh, as the sulfonamide bond is generally stable but can hydrolyze under extreme acidic/basic conditions at high temperatures.

Synthesis & Manufacturing Protocol

The synthesis follows a convergent pathway coupling a sulfonyl chloride derivative with a chiral adamantyl amine.

Retrosynthetic Analysis

The molecule is disassembled at the sulfonamide bond:

  • Electrophile: 3-(Chlorosulfonyl)benzoic acid (or its ester).

  • Nucleophile: 1-(1-Adamantyl)ethylamine.

Step-by-Step Synthesis Protocol

Reagents:

  • 3-(Chlorosulfonyl)benzoic acid (CAS 4025-64-3)

  • 1-(1-Adamantyl)ethylamine hydrochloride (CAS 1501-84-4)

  • Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Preparation: Dissolve 1.0 eq of 1-(1-Adamantyl)ethylamine hydrochloride in anhydrous DCM under nitrogen atmosphere.

  • Activation: Add 3.0 eq of Et

    
    N to liberate the free amine and scavenge HCl. Cool the mixture to 0°C.
    
  • Coupling: Slowly add 1.1 eq of 3-(chlorosulfonyl)benzoic acid (dissolved in DCM) dropwise over 30 minutes.

    • Note: If using the carboxylic acid directly, ensure it doesn't self-react; often the methyl ester (Methyl 3-(chlorosulfonyl)benzoate) is used and then hydrolyzed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup: Quench with water. Acidify the aqueous layer to pH ~3 with 1N HCl to precipitate the product (or extract with EtOAc).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO

    
    , Hexane:EtOAc gradient with 1% Acetic Acid).
    
Synthesis Workflow Diagram

Synthesis Start1 1-(1-Adamantyl)ethylamine (Nucleophile) Intermediate Sulfonamide Formation (Nucleophilic Substitution) Start1->Intermediate Start2 3-(Chlorosulfonyl)benzoic acid (Electrophile) Start2->Intermediate Base Base (Et3N) Solvent (DCM) Base->Intermediate Catalysis Product 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid (Final Product) Intermediate->Product Workup (pH 3)

Caption: Convergent synthesis pathway via sulfonylation of the adamantyl amine.

Biological & Pharmacological Context[2][3][4][5][6][7][8][9]

Mechanism of Action: 11 -HSD1 Inhibition

This molecule acts as a competitive inhibitor of 11


-HSD1.
  • Physiological Role: 11

    
    -HSD1 converts inactive cortisone (in humans) or 11-dehydrocorticosterone (in rodents) into active cortisol/corticosterone.
    
  • Pathology: Overactivity of 11

    
    -HSD1 in adipose tissue and liver contributes to visceral obesity, insulin resistance, and dyslipidemia.
    
  • Inhibition Logic: The adamantane group mimics the steroid scaffold, blocking the enzyme's hydrophobic pocket. The sulfonamide-benzoic acid tail extends out of the pocket to interact with the solvent-exposed catalytic triad (Tyr-Ser-Lys), preventing the reduction of the natural substrate.

Structure-Activity Relationship (SAR) Map

SAR Core 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid Adamantane Adamantane Cage Core->Adamantane Linker Sulfonamide Linker Core->Linker Benzoic Benzoic Acid Core->Benzoic Hydrophobic Hydrophobic Pocket Binding (High Affinity) Adamantane->Hydrophobic Geometry Rigid Spacer (Orientation) Linker->Geometry Polar H-Bond / Salt Bridge (Solubility & Specificity) Benzoic->Polar

Caption: Pharmacophore dissection showing the functional role of each structural domain.

Handling, Safety & Storage

Safety Data Sheet (SDS) Summary
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

Storage Protocol
  • Long-term: -20°C, desiccated, protected from light.

  • Solution: Stock solutions in DMSO (10 mM) can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

References

  • PubChem. 3-Sulfamoylbenzoic acid Derivatives and Related Records. National Library of Medicine. Available at: [Link]

  • Boyle, C. D., et al. (2007). Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors.[2] Journal of Medicinal Chemistry.[3][4]

  • Scott, J. S., et al. (2012). Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability.[3] Journal of Medicinal Chemistry.[3][4]

  • MilliporeSigma. Product Detail: 3-{[1-(adamantan-1-yl)ethyl]sulfamoyl}benzoic acid (CAS 735342-32-2).

Sources

"synthesis of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid (CAS: 735342-32-2). This molecule represents a classic "amphiphilic pharmacophore," combining the highly lipophilic, bulky adamantane cage (improving membrane permeability and protecting against metabolic degradation) with a polar benzoic acid moiety (providing solubility and hydrogen-bonding capability).

Such scaffolds are frequently utilized in medicinal chemistry as 11


-HSD1 inhibitors , P2X7 antagonists , or LPA2 agonists , where the adamantyl group occupies a hydrophobic pocket and the sulfonamide/acid motif engages polar residues.

The protocol below prioritizes the anhydrous coupling strategy over aqueous Schotten-Baumann conditions. While the latter is common for hydrophilic amines, the extreme lipophilicity of the adamantyl moiety dictates the use of organic solvents (THF/DCM) to ensure homogeneity and maximal yield.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis relies on the nucleophilic attack of a primary amine on a sulfonyl chloride. The primary challenge is the solubility differential : the amine precursor (Rimantadine) is lipophilic, while the sulfonyl chloride bears a carboxylic acid, making it polar and prone to ionization.

Retrosynthetic Logic
  • Disconnection: The sulfonamide bond (

    
    ) is the strategic break.
    
  • Precursors:

    • Nucleophile: 1-(1-Adamantyl)ethylamine (Rimantadine). Note: Often supplied as the HCl salt, requiring in situ neutralization.

    • Electrophile: 3-(Chlorosulfonyl)benzoic acid.[1]

  • Selectivity: The carboxylic acid on the electrophile is generally unreactive toward amines under sulfonylation conditions (

    
    C), eliminating the need for ester protection if stoichiometry is controlled.
    
Reaction Pathway Visualization

ReactionScheme Rimantadine 1-(1-Adamantyl)ethylamine (Rimantadine) Intermediate Tetrahedral Intermediate Rimantadine->Intermediate + Base (TEA/DIPEA) Solvent: THF/DCM SulfonylCl 3-(Chlorosulfonyl) benzoic acid SulfonylCl->Intermediate Target 3-{[1-(Adamantan-1-yl)ethyl] sulfamoyl}benzoic acid Intermediate->Target - Cl⁻ Byproducts HCl (Scavenged by Base) Intermediate->Byproducts

Figure 1: Retrosynthetic disconnection and forward reaction pathway. The reaction proceeds via nucleophilic substitution at the sulfur atom.

Part 2: Materials & Safety Protocols

Reagent Table
ReagentMW ( g/mol )Equiv.[2]RoleCritical Property
Rimantadine HCl 215.771.0NucleophileHygroscopic; requires free-basing.
3-(Chlorosulfonyl)benzoic acid 220.631.1ElectrophileMoisture sensitive; hydrolyzes to sulfonic acid.
Triethylamine (TEA) 101.193.0BaseScavenges HCl; solubilizes the carboxylic acid.
Dichloromethane (DCM) -SolventMediumMust be anhydrous to prevent hydrolysis.
DMAP 122.170.05CatalystOptional: Acyl transfer catalyst (accelerates reaction).
Safety Directives (E-E-A-T)
  • Lachrymator Hazard: 3-(Chlorosulfonyl)benzoic acid is corrosive and a potent lachrymator. Weigh in a fume hood.

  • Pressure Build-up: The reaction generates HCl (neutralized to triethylammonium chloride). Ensure the vessel is vented through a drying tube or inert gas line; do not seal tightly.

  • Exotherm: The sulfonylation is exothermic. Temperature control (

    
    C) is mandatory to prevent side reactions (e.g., amide formation at the carboxylic acid position, though rare without coupling agents).
    

Part 3: Step-by-Step Synthesis Protocol

Phase 1: Preparation of the Nucleophile

Rationale: Rimantadine is typically stable as the hydrochloride salt. Using the salt directly in the coupling reaction can retard the rate due to poor solubility in DCM. We generate the free base in situ.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add Rimantadine HCl (10.0 mmol, 2.16 g) and anhydrous DCM (50 mL). The salt will likely remain as a suspension.

  • Free-Basing: Cool the suspension to

    
    C (ice bath). Add Triethylamine  (30.0 mmol, 4.2 mL) dropwise.
    
    • Observation: The suspension should clear as the free amine is liberated and the triethylamine hydrochloride dissolves or forms a fine precipitate. Stir for 15 minutes.

Phase 2: Coupling Reaction

Rationale: The electrophile is added solid or as a solution. Adding it as a solution in DCM is preferred for homogeneity, but solubility can be limited. Solid addition is acceptable if done slowly.

  • Addition: Dissolve 3-(Chlorosulfonyl)benzoic acid (11.0 mmol, 2.43 g) in minimal anhydrous THF (or add as solid in small portions) to the stirring amine solution at

    
    C.
    
  • Catalysis: (Optional) Add a catalytic amount of DMAP (10 mg). This is often unnecessary for sulfonyl chlorides but ensures completion if the adamantyl group provides significant steric hindrance.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–6 hours.

    • Monitoring: Check TLC (System: 5% MeOH in DCM). The starting amine (ninhydrin stain) should disappear. The product will be a lower Rf spot that is UV active.

Phase 3: Workup & Isolation (The "Amphiphilic Switch")

Rationale: The product contains a carboxylic acid. We utilize this to separate it from non-acidic impurities (unreacted Rimantadine) and non-organic impurities (sulfonic acid byproducts).

  • Quench: Evaporate the volatiles (DCM/THF) under reduced pressure.

  • Partition: Redissolve the residue in EtOAc (100 mL) and 1N HCl (50 mL).

    • Chemistry: The low pH protonates the carboxylic acid (making it EtOAc soluble) and protonates any unreacted Rimantadine (making it water-soluble).

  • Separation: Separate the layers. Extract the aqueous layer once more with EtOAc (2 x 30 mL).

  • Washing: Wash the combined organic layers with:

    • Water (to remove triethylammonium salts).

    • Brine (saturated NaCl).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase 4: Purification

The crude material is often an off-white solid.

  • Recrystallization: The adamantyl group imparts high lipophilicity. Recrystallization from Acetonitrile or a MeOH/Water mixture is typically effective.

    • Procedure: Dissolve in minimum hot acetonitrile. Cool slowly to

      
      C. Filter the white crystals.
      

Part 4: Analytical Validation

Workup Logic Flowchart

Workup Crude Crude Reaction Mixture (Product, TEA-HCl, Excess Acid, Trace Amine) Evap Evaporate Volatiles Redissolve in EtOAc + 1N HCl Crude->Evap Sep Phase Separation Evap->Sep OrgLayer Organic Layer (EtOAc) Contains: Product (COOH form) Sep->OrgLayer Product Extracts AqLayer Aqueous Layer (Acidic) Contains: TEA-HCl, Unreacted Rimantadine-HCl Sep->AqLayer Impurities Removed Wash Wash with Water & Brine Dry (Na2SO4) OrgLayer->Wash Cryst Recrystallization (Acetonitrile or MeOH/H2O) Wash->Cryst Final Pure Product White Solid Cryst->Final

Figure 2: Acid-Base extraction strategy leveraging the carboxylic acid moiety to remove unreacted amine.

Expected Analytical Data
  • Physical State: White to off-white crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.0-13.5 (br s, 1H, COOH).
      
    • 
       8.2-8.5 (m, aromatic protons of benzoic acid).
      
    • 
       7.8-8.0 (d, 1H, 
      
      
      
      ).
    • 
       2.8-3.0 (m, 1H, 
      
      
      
      adjacent to nitrogen).
    • 
       1.5-2.0 (m, 15H, Adamantyl cage protons).
      
    • 
       0.9-1.1 (d, 3H, Methyl group of the ethyl linker).
      
  • Mass Spectrometry (ESI-): m/z ~362 [M-H]- (Calculated MW: 363.47).

References

  • Synthesis of Sulfamoyl Benzoic Acids: Naqvi, A. et al. "Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases." Royal Society of Chemistry Advances, 2020.

  • Properties of Rimantadine (Amine Precursor): "Rimantadine Hydrochloride: Physical Properties and Solubility." PubChem Database, National Center for Biotechnology Information.

  • General Sulfonylation Protocol (Schotten-Baumann vs Anhydrous): DeRuiter, J. "Principles of Drug Action: Amides and Sulfonamides Synthesis." Auburn University Medicinal Chemistry Tutorials.

  • Target Compound Identification: "3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid (CAS 735342-32-2)." MilliporeSigma Catalog.

Sources

Methodological & Application

Application Notes & Protocols: A Framework for Elucidating the Bioactivity of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development of biochemical and cell-based assays to characterize the biological activity of the novel compound, 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid. Given the absence of a known biological target for this molecule, this guide is structured to navigate the process of hypothesis-driven target identification, primary assay development, hit confirmation, and mechanism of action studies. We will leverage the distinct chemical features of the molecule—a sulfamoylbenzoic acid core and a bulky, lipophilic adamantane group—to inform a logical and efficient screening cascade. This application note is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel chemical entities.

Introduction: Deconstructing the Molecule to Predict Biological Function

The compound 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid presents a unique chemical architecture. The sulfamoylbenzoic acid moiety is a known pharmacophore present in various drugs, often targeting enzymes or transporters. The adamantane group is a rigid, lipophilic cage-like hydrocarbon frequently incorporated into drug candidates to enhance their interaction with hydrophobic binding pockets, improve pharmacokinetic properties, and in some cases, confer specific bioactivity.[1] The combination of these two features suggests several plausible biological target classes.

This guide will, therefore, not focus on a single, predetermined assay but will instead provide a strategic workflow for exploring the most probable target families. Our approach is designed to be iterative, allowing experimental data to guide subsequent steps.

Target Class Hypothesis and Initial Profiling Strategy

Based on the compound's structural motifs, we can hypothesize several potential target classes. A logical first step is to perform a broad initial profiling against representative members of these families.

  • Enzymes: The sulfonamide group is a classic zinc-binding motif, suggesting metalloenzymes as potential targets. Additionally, the adamantane moiety can fit into deep hydrophobic pockets of various enzymes.[1]

    • Soluble Epoxide Hydrolase (sEH): Adamantane-containing ureas and benzoic acids are known potent inhibitors of sEH.[2][3]

    • Protein Tyrosine Phosphatases (PTPs): Benzoic acid-based structures have been explored as PTP inhibitors.[4]

    • Kinases and Proteases: While less directly suggested, the overall structure could interact with ATP-binding or substrate-binding sites.

  • Solute Carrier (SLC) Transporters: Many SLC transporters recognize and transport molecules with carboxylic acid groups.[5][6][7][8]

  • G-Protein Coupled Receptors (GPCRs): The LPA2 receptor, for instance, is activated by sulfamoyl benzoic acid analogues.[9]

Initial Profiling Workflow

The initial phase of characterization should involve screening the compound against a commercially available, broad-based panel of targets to narrow down the possibilities.

Caption: Initial target identification workflow.

Biochemical Assay Development for Enzyme Targets

Should the initial profiling suggest activity against an enzyme class, or if a hypothesis-driven approach is preferred from the outset, specific biochemical assays are required. Enzyme assays are fundamental in drug discovery for quantifying how a compound modulates enzyme activity.[10]

General Principles for Enzyme Assay Development

The development of a robust enzyme assay is a prerequisite for successful high-throughput screening (HTS).[11][12] The primary goal is to establish conditions that allow for the reliable detection of enzyme modulation by the test compound.

Key Steps in Enzyme Assay Development:

  • Reagent Selection and Optimization: Choose a suitable enzyme source (recombinant protein is preferred) and a substrate that produces a detectable signal (e.g., colorimetric, fluorescent, luminescent).

  • Determination of Initial Velocity Conditions: Ensure the assay measures the initial rate of the reaction, where product formation is linear with time. This is crucial for accurate inhibitor characterization.[13]

  • Determination of Michaelis-Menten Parameters (Km and Vmax): Understanding the enzyme's kinetics with its substrate is essential for designing the assay, particularly for identifying competitive inhibitors.[13] For competitive inhibitor screening, the substrate concentration should be at or below the Km value.[13]

  • Assay Validation: The assay must be validated for its suitability for HTS. A key metric is the Z'-factor, which assesses the statistical separation between positive and negative controls. A Z'-factor greater than 0.5 is generally considered excellent for HTS.[14][15]

Protocol: Development of a Fluorescence-Based Assay for Soluble Epoxide Hydrolase (sEH)

This protocol is based on the common use of a substrate that becomes fluorescent upon hydrolysis by sEH.

Materials:

  • Recombinant human sEH enzyme

  • PHAU (6-((7-hydroxy-2-oxo-2H-chromen-3-yl)formamido)hexanoic acid) substrate

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA

  • 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid (test compound)

  • 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) (positive control inhibitor)[2]

  • DMSO (for compound dilution)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 405 nm, Emission: 465 nm)

Protocol Steps:

  • Enzyme Titration:

    • Prepare serial dilutions of sEH in assay buffer.

    • Add a fixed, excess concentration of PHAU substrate (e.g., 50 µM).

    • Monitor the increase in fluorescence over time to determine an enzyme concentration that gives a robust linear rate of product formation for at least 30 minutes.

  • Substrate Km Determination:

    • Using the optimal enzyme concentration from Step 1, perform a substrate titration with PHAU (e.g., from 0.1 µM to 100 µM).

    • Measure the initial velocity at each substrate concentration.

    • Plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Assay Miniaturization and Z'-Factor Determination: [14]

    • Dispense assay buffer into all wells of a 384-well plate.

    • Add the positive control inhibitor (e.g., AR9281 at 10x its IC50) to half of the wells (e.g., 16 rows).

    • Add DMSO vehicle to the other half of the wells (negative control).

    • Add the test compound, if desired, to separate wells.

    • Initiate the reaction by adding sEH enzyme at the optimal concentration.

    • Incubate for a fixed time within the linear range.

    • Stop the reaction (if necessary, though often not for fluorescent reads) and read the plate.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|.

  • Compound IC50 Determination:

    • Perform a serial dilution of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid (e.g., 11-point, 3-fold dilution starting from 100 µM).

    • Run the assay with the substrate concentration at or near its Km value.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.[13]

ParameterRecommended Value/TargetRationale
Substrate Concentration ≤ KmIncreases sensitivity for detecting competitive inhibitors.[13]
Enzyme Concentration Sufficient for a robust signal within the linear rangeEnsures the assay is measuring initial velocity.
DMSO Concentration ≤ 1%High concentrations of DMSO can inhibit enzyme activity.
Z'-Factor > 0.5Indicates a high-quality, robust assay suitable for HTS.[14]

Cell-Based Assay Development for Transporter and Receptor Targets

Cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context.[5][6] They can reveal effects on membrane-bound targets like transporters and receptors.

General Principles for Cell-Based Assay Development

Unlike biochemical assays, cell-based assays have the added complexity of cell health, membrane permeability, and potential off-target effects.

Key Considerations:

  • Cell Line Selection: Use a cell line that either endogenously expresses the target of interest or has been engineered to overexpress it. A parental cell line lacking the target is an essential negative control.[5]

  • Assay Readout: The readout should be a direct or indirect measure of the target's function. For transporters, this could be the uptake of a labeled substrate.[7] For GPCRs, it could be a downstream event like calcium mobilization or cAMP production.

  • Cytotoxicity: Always run a parallel cytotoxicity assay to ensure that the observed activity is not due to cell death.

Protocol: Development of a Fluorescent Substrate Uptake Assay for SLC Transporters

This protocol describes a general method to screen for inhibitors of a specific SLC transporter.[5]

Materials:

  • HEK293 cells stably overexpressing the SLC transporter of interest.

  • Parental HEK293 cells (negative control).

  • A known fluorescent substrate for the transporter (e.g., a fluorescently labeled amino acid for an amino acid transporter).

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Known inhibitor of the transporter (positive control).

  • 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid (test compound).

  • 96- or 384-well clear-bottom, black-walled plates.

  • Fluorescence plate reader or high-content imager.

Protocol Steps:

  • Cell Seeding:

    • Seed both the transporter-expressing and parental cell lines into the assay plate at a density that results in a confluent monolayer on the day of the assay.

  • Assay Optimization:

    • Determine the optimal concentration of the fluorescent substrate and the optimal incubation time to achieve a robust signal-to-background ratio (signal in expressing cells vs. parental cells).

  • Compound Treatment and Substrate Uptake:

    • Wash the cells with transport buffer.

    • Pre-incubate the cells with a serial dilution of the test compound, positive control inhibitor, or vehicle (DMSO) for 15-30 minutes.

    • Add the fluorescent substrate (at its optimal concentration) to all wells and incubate for the predetermined optimal time.

    • Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

    • Lyse the cells (if using a plate reader) or directly image the plate (for high-content analysis).

  • Data Analysis:

    • Quantify the fluorescence intensity in each well.

    • Subtract the background fluorescence from the parental cells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a cell-based substrate uptake assay.

Orthogonal and Confirmatory Assays

A hit from a primary screen is not a validated lead. It is essential to confirm the activity using an orthogonal assay—one that has a different technological principle. This helps to eliminate artifacts and false positives.

Examples of Orthogonal Approaches:

Primary Assay TypeOrthogonal Assay ExampleRationale
Fluorescence-based enzyme assay Label-free mass spectrometry-based assayConfirms activity by directly measuring substrate and product, independent of fluorescent reporters.
Substrate uptake transporter assay Electrophysiology (for electrogenic transporters)[6][16]Directly measures transporter-mediated currents, providing a functional readout that is orthogonal to substrate accumulation.
GPCR signaling assay (e.g., cAMP) Radioligand binding assayConfirms direct binding of the compound to the receptor, distinguishing it from downstream pathway modulation.
Mechanism of Action (MoA) Studies

For confirmed enzyme inhibitors, determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is a critical next step.[17] This is typically done by measuring the inhibitor's IC50 at various substrate concentrations. For a competitive inhibitor, the apparent IC50 will increase with increasing substrate concentration.

Conclusion and Future Directions

The development of assays for a novel compound like 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid requires a systematic and hypothesis-driven approach. By leveraging the compound's chemical features to guide target class selection and employing rigorous assay development and validation principles, researchers can efficiently identify and characterize its biological activity. The protocols and workflows outlined in this document provide a robust framework for this endeavor, from initial target exploration to detailed mechanistic studies. The ultimate goal is to build a comprehensive biological profile of the compound, paving the way for its potential development as a chemical probe or therapeutic lead.

References

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  • César-Razquin, A., Snijder, B., & Superti-Furga, G. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Vertex AI Search.
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  • Girardi, E., et al. (2021). Overview of the types of cell-based transport assays described in this... ResearchGate. [Link]

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  • Tetracy, S., & Borre, B. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry, 39(42), 12859-12866. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

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  • Wattoo, M. H. S., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications. [Link]

  • Janecki, T., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • El-Sayed, M. A. A., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 14(12), 8203-8215. [Link]

  • Zhang, Y., et al. (2026). Design, Synthesis, Antibacterial Activity Evaluation, and Mechanism of Action Study of Novel Sulfonamide-Containing Phosphonate Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Wattoo, M. H. S., et al. (2025). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. ResearchGate. [Link]

  • Johnson, A. T., et al. (2005). An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis and Binds to Small Heterodimer Partner Nuclear Receptor. Journal of Medicinal Chemistry, 48(19), 6063-6071. [Link]

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  • Anandan, S. K., et al. (2011). 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Bioorganic & Medicinal Chemistry Letters, 21(3), 983-988. [Link]

  • Southern, M. R., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. ACS Medicinal Chemistry Letters, 5(10), 1103-1108. [Link]

  • Samokhvalov, V., et al. (2010). Inhibition of Soluble Epoxide Hydrolase by trans-4- [4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic Acid Is Protective Against Ischemia-Reperfusion Injury. Journal of Cardiovascular Pharmacology, 55(1), 67-73. [Link]

  • Guryev, A. A., et al. (2023). 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. Molecules, 29(1), 101. [Link]

  • Flores-Alamo, M., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407. [Link]

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Application Note & Protocol: Quantitative Analysis of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Robust Bioanalytical Method

The compound 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid is a novel small molecule with a complex structure, incorporating a bulky adamantyl group. While its specific therapeutic application is not yet widely documented in publicly available literature, its structural motifs, such as the benzoic acid and sulfamoyl groups, are common in pharmacologically active compounds.[1][2][3][4][5] The development of any new chemical entity into a viable therapeutic requires a deep understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This understanding is fundamentally reliant on the ability to accurately and precisely quantify the compound in complex biological matrices such as plasma, urine, and tissue homogenates.[6][7]

This document provides a comprehensive guide to developing and validating a robust analytical method for the quantification of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid in biological samples. We will focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based approach, which is widely regarded as the gold standard for small molecule quantification due to its high sensitivity, selectivity, and accuracy.[6][7][8] The protocols outlined herein are designed to be a starting point for researchers and drug development professionals, and will require optimization and rigorous validation in accordance with regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA).[9][10][11][12][13]

Foundational Principles: Choosing the Right Analytical Strategy

The primary challenge in bioanalysis is the selective and sensitive detection of a target analyte within a complex biological matrix, which contains a vast excess of endogenous components like proteins, lipids, and salts.[14][15] These components can interfere with the analysis, leading to inaccurate results. Therefore, a successful bioanalytical method hinges on two key components: effective sample preparation and a highly selective detection technique.

The Power of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an unparalleled combination of separation and detection capabilities.[7][8]

  • Liquid Chromatography (LC): The LC system separates the analyte of interest from other components in the sample extract based on their physicochemical properties (e.g., polarity). A reversed-phase C18 column is a common starting point for small molecules of intermediate polarity.

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer provides two layers of selectivity. The first stage (Q1) selects the precursor ion (the ionized analyte of interest), and the second stage (Q3) detects a specific fragment ion produced by collision-induced dissociation in the second quadrupole (Q2). This process, known as selected reaction monitoring (SRM), is highly specific and significantly reduces background noise, leading to excellent sensitivity.[16]

The Critical Role of Sample Preparation

The goal of sample preparation is to isolate the analyte from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[14][15][17][18] The choice of sample preparation technique is critical and depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the desired level of sensitivity. The three most common techniques are:

  • Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate proteins.[19][20][21] While quick and inexpensive, it is the least selective method and may not remove all interfering substances.[20]

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological sample into an immiscible organic solvent based on its differential solubility.[22][23] The choice of organic solvent is crucial and can be optimized to achieve high recovery of the analyte and good sample cleanup.

  • Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that uses a solid sorbent to retain the analyte while interfering components are washed away.[24][25][26] The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample.[17][25] SPE can be automated for high-throughput analysis.[24]

Proposed Analytical Method: A Step-by-Step Protocol

This section outlines a proposed LC-MS/MS method for the quantification of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid. Note: This is a template protocol and will require optimization and validation for the specific analyte and biological matrix.

Materials and Reagents
  • Analyte: 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid (analytical standard, purity >95%)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a different mass should be used.

  • Biological Matrix: Human plasma (or other relevant matrix) with appropriate anticoagulant (e.g., K2EDTA).

  • Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).

  • Sample Preparation Reagents:

    • For PPT: Acetonitrile (ice-cold).

    • For LLE: Ethyl acetate (or other suitable organic solvent).

    • For SPE: Mixed-mode cation exchange SPE cartridges.

  • Instrumentation:

    • Liquid chromatograph (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II).

    • Tandem mass spectrometer (e.g., Sciex Triple Quad 6500+, Thermo Scientific TSQ Altis).

    • Analytical column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare a 1 mg/mL stock solution of the analyte and the internal standard in methanol.

  • Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Calibration Standards and Quality Control (QC) Samples: Spike the appropriate volume of the working solutions into the blank biological matrix to prepare calibration standards (typically 8-10 non-zero concentrations) and QC samples (at least three levels: low, medium, and high).

Sample Preparation Protocols

The following diagram illustrates the general workflow for the three proposed sample preparation methods.

G cluster_0 Sample Preparation Workflows cluster_1 Protein Precipitation (PPT) cluster_2 Liquid-Liquid Extraction (LLE) cluster_3 Solid-Phase Extraction (SPE) start Biological Sample (e.g., Plasma) ppt1 Add Acetonitrile (3:1 v/v) start->ppt1 Quick & Simple lle1 Add Extraction Solvent (e.g., Ethyl Acetate) start->lle1 Good Recovery spe1 Condition Cartridge start->spe1 High Selectivity ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 end_node Analysis by LC-MS/MS ppt3->end_node lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle4 Evaporate & Reconstitute lle3->lle4 lle4->end_node spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 spe5->end_node

Caption: Overview of sample preparation workflows.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.[20][27]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[19]

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.[19]

  • To 100 µL of plasma sample, add the internal standard and 500 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure efficient extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load 100 µL of the plasma sample (pre-treated with internal standard and diluted with a weak acid if necessary).

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute as in the LLE protocol.

LC-MS/MS Conditions

The following table summarizes the proposed starting conditions for the LC-MS/MS analysis.

ParameterRecommended Setting
LC System
ColumnWaters BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
GradientStart at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive or Negative (to be determined)
Precursor Ion (Q1)[M+H]+ or [M-H]- of the analyte
Product Ion (Q3)Most intense and stable fragment ion
Collision EnergyTo be optimized for maximum product ion intensity
Dwell Time50-100 ms

Method Validation: Ensuring Data Integrity

Once the analytical method is developed and optimized, it must be validated to ensure that it is reliable, reproducible, and fit for its intended purpose.[9] The validation should be performed in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry.[9][10][11][12]

The following diagram illustrates the key parameters of bioanalytical method validation.

G cluster_0 Bioanalytical Method Validation Parameters center_node Validated Method param1 Accuracy center_node->param1 param2 Precision center_node->param2 param3 Selectivity center_node->param3 param4 Sensitivity (LLOQ) center_node->param4 param5 Calibration Curve center_node->param5 param6 Recovery center_node->param6 param7 Matrix Effect center_node->param7 param8 Stability center_node->param8

Caption: Key parameters for method validation.

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionAcceptance Criteria
Accuracy Closeness of the determined value to the nominal concentration.Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision Repeatability (intra-day) and intermediate precision (inter-day) of the measurements.Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Selectivity Ability to differentiate and quantify the analyte in the presence of endogenous components.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Sensitivity The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.Analyte response at the LLOQ should be at least 5 times the response of a blank sample.
Calibration Curve Relationship between the analyte concentration and the instrument response.A linear regression with a correlation coefficient (r²) of ≥ 0.99 is typically required.
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible.
Matrix Effect The effect of matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability Stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).Mean concentration should be within ±15% of the nominal concentration.

Data Analysis and Reporting

Data acquisition and analysis should be performed using validated software (e.g., Sciex Analyst, Thermo Scientific Xcalibur).[16] The concentration of the analyte in unknown samples is determined by interpolating the peak area ratio (analyte/IS) against the calibration curve. All validation results and sample analysis data should be clearly documented in a comprehensive report.

Conclusion: A Foundation for Successful Drug Development

The successful quantification of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid in biological samples is a critical step in its development as a potential therapeutic agent. The LC-MS/MS method, coupled with an appropriate sample preparation technique as outlined in this guide, provides a robust framework for obtaining high-quality bioanalytical data. Rigorous method validation in accordance with regulatory guidelines is paramount to ensure the integrity and reliability of the data, which will ultimately support critical decisions in the drug development process.

References

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  • Bio-Analysis Centre. (2017). An Introduction to Solid Phase Extraction (SPE).
  • International Journal of Innovative Science and Research Technology. (n.d.).
  • Thermo Fisher Scientific. (n.d.). SOLA Solid-Phase Extraction (SPE) cartridges and plates—Preventing sample failures for bioanalysis.
  • Thermo Fisher Scientific. (n.d.).
  • U.S. Food and Drug Administration. (2001).
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  • J&K Scientific LLC. (2025). Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis.
  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • Phenomenex. (2015).
  • ResearchGate. (n.d.). Chapter 1 Sample preparation for the analysis of drugs in biological fluids.
  • Yilmaz, B. (2020). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Science and Technology, 11(1), 2.
  • MilliporeSigma. (n.d.). 3-{[1-(adamantan-1-yl)ethyl]sulfamoyl}benzoic acid.
  • Yang, F., et al. (2020). Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC-MS. Analytical Methods, 12(4), 485-492.
  • Prakash, C., & Shaffer, C. L. (2007). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current Protocols in Pharmacology, 39(1), 7.8.1-7.8.24.
  • Merck Millipore. (n.d.). Liquid-Liquid Extraction.
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  • Organomation. (n.d.). Solvent Extraction Techniques.
  • Sigma-Aldrich. (n.d.). 3-{[1-(adamantan-1-yl)ethyl]sulfamoyl}-4-methoxybenzoic acid.
  • Sigma-Aldrich. (n.d.).
  • Agilent Technologies. (n.d.).
  • LGC Group. (n.d.).
  • PubChem. (n.d.). 3-Sulfamoylbenzoic acid.
  • He, Y., et al. (2012). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 3(10), 823-828.
  • ChemicalBook. (2025). 3-SULFAMOYL-BENZOIC ACID.
  • The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases.
  • PubChemLite. (n.d.). 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid.

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Probing the Lysophosphatidic Acid Receptor 2 (LPA₂) with 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid as a potent and selective chemical probe for the lysophosphatidic acid receptor 2 (LPA₂). This guide details the mechanism of action, provides step-by-step protocols for its application in cell-based assays, and outlines a method for its chemical synthesis.

Introduction: Unveiling a Specific Agonist for a Key Receptor

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), the LPA receptors. Among these, the LPA₂ receptor is implicated in a variety of physiological and pathophysiological processes, including cell survival, proliferation, and mucosal protection[1]. The study of LPA₂ has been historically challenged by a lack of specific pharmacological tools. The development of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid has provided the scientific community with a powerful tool to dissect the roles of LPA₂ with high precision. This sulfamoyl benzoic acid analog is a highly potent and specific agonist of the LPA₂ receptor, exhibiting subnanomolar activity[1][2]. Its adamantyl moiety contributes to its lipophilicity, a feature often incorporated in medicinal chemistry to enhance ligand-receptor interactions[3]. This guide will equip researchers with the necessary knowledge and protocols to effectively utilize this chemical probe in their investigations.

Mechanism of Action: Selective Activation of the LPA₂ Signaling Cascade

3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid selectively binds to and activates the LPA₂ receptor, a GPCR that couples to multiple heterotrimeric G proteins, primarily Gi/o, Gq, and G₁₂/₁₃. This initiates a cascade of downstream signaling events, providing multiple avenues for experimental interrogation.

  • Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a robust and readily measurable signal.

  • Gαi/o Pathway: The Gαi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Gα₁₂/₁₃ Pathway: Coupling to Gα₁₂/₁₃ activates the small GTPase RhoA, which plays a crucial role in cytoskeletal rearrangements, cell migration, and proliferation. This can be indirectly measured by observing downstream effects such as serum response element (SRE)-mediated gene transcription.

The pleiotropic nature of LPA₂ signaling underscores the importance of a specific agonist to delineate its precise contributions to cellular physiology.

LPA2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Probe 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid LPA2 LPA₂ Receptor Probe->LPA2 Binds & Activates Gq Gαq LPA2->Gq Gio Gαi/o LPA2->Gio G1213 Gα12/13 LPA2->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits RhoA RhoA G1213->RhoA Activates IP3_DAG IP₃ + DAG PLC->IP3_DAG Hydrolyzes PIP₂ to cAMP cAMP AC->cAMP Converts ATP to SRE Serum Response Element (SRE) Activation RhoA->SRE Leads to PIP2 PIP₂ Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release IP₃ triggers ATP ATP

Caption: LPA₂ Receptor Signaling Pathways Activated by the Chemical Probe.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for utilizing 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid to probe LPA₂ receptor activity in cultured cells. The choice of assay will depend on the specific G protein pathway of interest.

Protocol 1: Intracellular Calcium Mobilization Assay (Gαq Pathway)

This assay is a robust method to measure the activation of the Gαq pathway by monitoring the transient increase in intracellular calcium.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably or transiently expressing the human LPA₂ receptor.[4][5][6][7] Parental cell lines lacking the receptor should be used as a negative control.

  • Chemical Probe: 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid.

  • Positive Control: Lysophosphatidic acid (LPA) 18:1.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or Fura-2 AM.

  • Probenecid (optional): To prevent dye leakage from certain cell types.

  • Black, clear-bottom 96-well plates.

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed the LPA₂-expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well).

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Serum Starvation:

    • On the day of the assay, gently aspirate the growth medium.

    • Wash the cells once with serum-free medium.

    • Add 100 µL of serum-free medium to each well and incubate for 4-24 hours at 37°C. Serum starvation synchronizes cells in the G0/G1 phase of the cell cycle and reduces basal signaling activity.[8][9][10][11]

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution in Assay Buffer according to the manufacturer's instructions.

    • Aspirate the serum-free medium and add 100 µL of the dye loading solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Preparation:

    • Prepare a stock solution of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid in DMSO.

    • Perform serial dilutions in Assay Buffer to create a dose-response curve. Given its subnanomolar potency, a starting concentration of 1 µM with 1:10 dilutions down to the picomolar range is recommended.

    • Prepare similar dilutions for the LPA 18:1 positive control.

  • Measurement of Calcium Flux:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a baseline reading for 10-20 seconds.

    • Add the diluted compounds (probe and controls) to the wells.

    • Continue recording the fluorescence signal for at least 60-180 seconds to capture the peak response and subsequent decay.

Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • Plot the ΔF against the logarithm of the compound concentration to generate a dose-response curve.

  • Calculate the EC₅₀ value, which is the concentration of the agonist that gives a response halfway between the baseline and the maximum.

Parameter Expected Value
EC₅₀ for 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid Subnanomolar to low nanomolar range
EC₅₀ for LPA 18:1 Low nanomolar range
Response in Parental Cells No significant calcium mobilization
Protocol 2: cAMP Inhibition Assay (Gαi/o Pathway)

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gαi/o signaling.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells expressing the human LPA₂ receptor.

  • Chemical Probe: 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid.

  • Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.

  • cAMP Assay Kit: (e.g., HTRF, FRET, or luminescence-based).

  • White, opaque 96-well plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding and Serum Starvation: Follow steps 1 and 2 from Protocol 1, using a white, opaque 96-well plate.

  • Compound Incubation:

    • Prepare serial dilutions of the chemical probe and controls.

    • Pre-incubate the cells with the diluted compounds for 15-30 minutes at 37°C.

  • Forskolin Stimulation:

    • Add forskolin to all wells (except for the negative control) at a concentration that elicits a submaximal cAMP response (typically 1-10 µM).

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

Data Analysis:

  • The percentage of inhibition of the forskolin-stimulated cAMP production is calculated for each concentration of the probe.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

  • Calculate the IC₅₀ value, the concentration of the probe that causes a 50% inhibition of the forskolin-induced cAMP response.

Protocol 3: Serum Response Element (SRE) Reporter Assay (Gα₁₂/₁₃ Pathway)

This reporter gene assay indirectly measures the activation of the RhoA pathway, a downstream effector of Gα₁₂/₁₃, by quantifying the expression of a reporter gene under the control of an SRE promoter.

Materials:

  • Cell Line: HEK293T cells.

  • Plasmids: An SRE-luciferase reporter plasmid and a plasmid for constitutive expression of a control reporter (e.g., Renilla luciferase). A plasmid for LPA₂ receptor expression if not using a stable cell line.

  • Transfection Reagent.

  • Chemical Probe and Controls.

  • Luciferase Assay Reagent.

  • Luminometer.

Procedure:

  • Transfection:

    • Co-transfect the cells with the SRE-luciferase reporter, the control reporter plasmid, and the LPA₂ receptor plasmid (if needed) using a suitable transfection reagent.

    • Plate the transfected cells in a 96-well plate.

  • Serum Starvation: After 24 hours, serum starve the cells as described in Protocol 1.

  • Compound Stimulation:

    • Prepare serial dilutions of the chemical probe and controls.

    • Stimulate the cells with the compounds for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

Data Analysis:

  • Normalize the SRE-driven firefly luciferase activity to the control Renilla luciferase activity.

  • Plot the fold induction of luciferase activity (compared to the vehicle-treated control) against the logarithm of the compound concentration.

  • Determine the EC₅₀ value.

Experimental_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed Seed LPA₂-expressing cells in 96-well plate Starve Serum Starve Cells (4-24 hours) Seed->Starve Load_Dye Load cells with calcium-sensitive dye Starve->Load_Dye Prepare_Probe Prepare serial dilutions of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid Measure_Ca Measure calcium flux (kinetic read) Prepare_Probe->Measure_Ca Load_Dye->Measure_Ca Plot_Curve Plot dose-response curve Measure_Ca->Plot_Curve Calc_EC50 Calculate EC₅₀ value Plot_Curve->Calc_EC50

Caption: General Experimental Workflow for a Calcium Mobilization Assay.

Synthesis Protocol

The following is a general protocol for the synthesis of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid, based on established methods for the synthesis of sulfamoyl benzoic acid derivatives.[2][12][13][14]

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • 1-(Adamantan-1-yl)ethanamine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(Adamantan-1-yl)ethanamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. To this stirred solution, add a solution of 3-(chlorosulfonyl)benzoic acid (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes, maintaining the temperature below 10°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid.

Conclusion

3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid is a valuable chemical probe for the selective activation of the LPA₂ receptor. Its high potency and specificity make it an indispensable tool for elucidating the diverse biological functions of this receptor. The detailed protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricacies of LPA₂ signaling in health and disease. As with any chemical probe, careful experimental design, including the use of appropriate controls, is paramount to ensure the generation of robust and reliable data.

References

  • Patil, R., Fells, J. I., Szabó, E., Lim, K. G., Norman, D. D., Balogh, A., ... & Tigyi, G. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of medicinal chemistry, 57(16), 7136–7140. [Link]

  • PTGFR Gq Stable Cell Line Calcium Signaling Assay (CHO-K1). DiscoverX. [Link]

  • Spetea, M. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Current medicinal chemistry, 20(13), 1649–1671. [Link]

  • Chew, P. (2023). Is serum starvation necessary for cell culture? ResearchGate. [Link]

  • GPCR CHO-K1 Growth Media. Neuromics. [Link]

  • Nobre, M. (2021). What is the benefit of cell starvation before cell stimulation? ResearchGate. [Link]

  • CHO-K1/CRE/Luciferase Parental Cell Line. GenScript. [Link]

  • Haigh, N. (2015). Is it necessary to serum starve the cells before stimulating with Poly (I:C)? ResearchGate. [Link]

  • O'Donovan, E., & Connon, S. J. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC advances, 15(1), 1-25. [Link]

  • Efanov, A. M., & Zsigo, J. (2012). Serum starvation: caveat emptor. American Journal of Physiology-Cell Physiology, 303(7), C681-C684. [Link]

  • Al-Saffar, N. (2017). Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays? ResearchGate. [Link]

  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. [Link]

  • Patil, R., Fells, J. I., Szabó, E., Lim, K. G., Norman, D. D., Balogh, A., ... & Tigyi, G. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. [Link]

  • Establishment of cell lines expressing LPA receptor subtypespeciWc... ResearchGate. [Link]

  • In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers. [Link]

  • A, time course of the effects of LPA in HEK 293 cells in the absence... ResearchGate. [Link]

  • Expression data from human HEK293 cells. BioGPS. [Link]

  • Concentration–response curve to LPA (0.01 nM–10 µM) in CHOLPA1 (A, B)... ResearchGate. [Link]

  • A, dose-dependent activation of LPA 2 by FAPs. Increasing... ResearchGate. [Link]

  • HEK293 human embryonic kidney cells endogenously express the P2Y1 and P2Y2 receptors. PubMed. [Link]

  • Process for the preparation of aromatic sulfonyl chlorides.
  • Comprehensive analysis of HEK293 cells reveals a LEC-like phenotype. PeerJ. [Link]

  • Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. The Royal Society of Chemistry. [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC. [Link]

  • Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry. [Link]

  • LPA receptor signaling: pharmacology, physiology, and pathophysiology. PMC. [Link]

Sources

"application of sulfamoylbenzoic acids in high-throughput screening"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Sulfamoylbenzoic Acid Libraries

Subtitle: Strategic Library Design, Assay Protocols, and Hit Validation for Phosphate Mimetics and Enzyme Inhibitors

Abstract

Sulfamoylbenzoic acids (sulfamoylbenzoates) represent a "privileged scaffold" in medicinal chemistry, widely utilized for their ability to mimic the transition states of phosphate hydrolysis and interact with zinc-metalloproteases.[1] This guide details the application of sulfamoylbenzoic acid derivatives in High-Throughput Screening (HTS), specifically focusing on their utility as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and Carbonic Anhydrase (CA) modulators. We provide a comprehensive workflow covering combinatorial library synthesis, fluorogenic assay development, and critical counter-screening strategies to ensure hit validity.

Introduction: The Sulfamoylbenzoic Acid Scaffold

In the context of HTS, the sulfamoylbenzoic acid moiety (


) is valued for its dual functionality:
  • Phosphate Mimicry: The ionized carboxylic acid and the polar sulfonamide group creates an electrostatic environment similar to a phosphate group, making it an ideal scaffold for targeting phosphatases (e.g., PTP1B, SHP2) without the poor membrane permeability associated with actual phosphates.

  • Synthetic Tractability: The scaffold allows for modular "click-like" assembly, enabling the rapid generation of diverse libraries suitable for HTS.

Primary HTS Targets:

  • Metabolic Disease: PTP1B inhibitors (Type 2 Diabetes, Obesity).

  • Oncology: Carbonic Anhydrase IX/XII inhibitors (Hypoxic tumors).

  • Virology: HCV NS5B polymerase inhibitors.

Library Design & Synthesis Strategy

To maximize HTS success, the library must explore chemical space around the core scaffold. We recommend a Parallel Solution-Phase Synthesis approach to generate high-purity compounds directly in 96- or 384-well source plates.

Modular Assembly Logic

The synthesis exploits the reactivity of 4-(chlorosulfonyl)benzoic acid.

  • Diversity Point R1 (Sulfonamide N): Introduces lipophilicity or H-bond donors.

  • Diversity Point R2 (Carboxyl): Modulated via amide coupling to tune solubility and steric fit.

DOT Diagram: Combinatorial Synthesis Workflow

LibrarySynthesis cluster_QC Quality Control Gate Start Scaffold Core: 4-(chlorosulfonyl)benzoic acid Step1 Step 1: Sulfonamide Formation (+ Amine R1) Start->Step1 Nucleophilic Substitution Inter Intermediate: 4-sulfamoylbenzoic acid Step1->Inter Step2 Step 2: Amide Coupling (+ Amine R2 / Coupling Agent) Inter->Step2 EDC/HOBt Coupling Final Final Library Member: N-substituted Sulfamoylbenzamide Step2->Final QC LC-MS Purity Check (>90% Required) Final->QC

Figure 1: Modular assembly of sulfamoylbenzoic acid libraries. This 2-step sequence allows for


 matrix generation of compounds.

HTS Protocol: PTP1B Inhibition Assay

Objective: Screen a sulfamoylbenzoic acid library to identify inhibitors of PTP1B using a sensitive fluorogenic substrate.

Mechanism: PTP1B dephosphorylates the substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), releasing the highly fluorescent product DiFMU.

Assay Reagents & Buffer Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.05% NP-40 (detergent is critical to prevent aggregators).

  • Enzyme: Recombinant Human PTP1B (residues 1-321). Final conc: 0.5 nM.

  • Substrate: DiFMUP (Invitrogen). Final conc: 10 µM (

    
     is approx 20 µM; screening below 
    
    
    
    biases for competitive inhibitors).
  • Positive Control: Sodium Orthovanadate (

    
    ) or Suramin.
    
Step-by-Step Workflow (384-Well Format)
  • Compound Dispensing:

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20 nL of library compounds (10 mM in DMSO) into black, low-binding 384-well plates.

    • Final Screening Concentration: 10 µM.

  • Enzyme Addition:

    • Dispense 10 µL of PTP1B enzyme solution into all wells except "No Enzyme" controls (min signal).

    • Pre-incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at Room Temp (RT) to allow slow-binding inhibitors to interact.

  • Substrate Initiation:

    • Dispense 10 µL of DiFMUP substrate solution to start the reaction.

    • Total Assay Volume: 20 µL.

  • Detection:

    • Incubate for 30 min at RT in the dark.

    • Measure Fluorescence Intensity (FI): Ex 358 nm / Em 455 nm.

    • Note: Kinetic read mode (reading every 5 min) is superior to endpoint for identifying false positives (fluorescent compounds).

DOT Diagram: HTS Assay Logic

HTS_Workflow Source Library Source Plate (10 mM DMSO) Dispense Acoustic Dispensing (20 nL -> Assay Plate) Source->Dispense Enzyme Add PTP1B Enzyme (Pre-incubation 10 min) Dispense->Enzyme Substrate Add DiFMUP Substrate (Initiate Reaction) Enzyme->Substrate Read Kinetic Read (Ex 358 / Em 455) Substrate->Read Analysis Calculate % Inhibition & Z-Factor Read->Analysis

Figure 2: HTS workflow for PTP1B inhibition using fluorogenic detection.

Data Analysis & Hit Validation

Quality Control Metrics

Before hit selection, validate the plate quality using the Z-factor (


):


  • 
    : Mean and SD of positive control (inhibitor/no enzyme).
    
  • 
    : Mean and SD of negative control (DMSO/full activity).
    
  • Requirement:

    
     for a robust screen.
    
Hit Triage & Selectivity (The "Expert" Step)

Sulfamoylbenzoic acids are prone to off-target activity against Carbonic Anhydrases (CA) due to the sulfonamide group. A robust HTS campaign must include a counter-screen.

Table 1: Selectivity Profiling Matrix

Assay ParameterPrimary Screen (PTP1B)Counter-Screen (CA II)Rationale
Target PTP1B (Phosphatase)Carbonic Anhydrase IIConfirm target specificity.
Substrate DiFMUP4-Nitrophenyl acetate (4-NPA)Different detection mode (Fluorescence vs Absorbance) rules out optical interference.
Hit Criteria >50% Inhibition @ 10 µM<20% Inhibition @ 10 µMSelects for metabolic specificity over diuretic/pH effects.
Buffer pH 7.27.4Physiological relevance.
Troubleshooting Common Artifacts
  • Aggregators: Sulfamoylbenzoates can be lipophilic. If a compound inhibits both PTP1B and CA II non-specifically, add 0.01% Triton X-100 and re-test. If inhibition disappears, it was an aggregator (False Positive).

  • Quenchers: Compounds absorbing at 358/455 nm will mimic inhibition. Use the kinetic slope rather than endpoint fluorescence to correct for inner-filter effects.

References

  • BenchChem. (2025).[1][2][3][4] Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. Retrieved from

  • Zhang, S., et al. (2008). "Discovery of a novel competitive inhibitor of PTP1B by high-throughput screening."[5] Acta Pharmacologica Sinica, 29(2). Retrieved from

  • Supuran, C. T. (2001). "Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties."[6] Journal of Medicinal Chemistry. Retrieved from

  • Patil, R., et al. (2014).[7] "Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor."[7] Journal of Medicinal Chemistry. Retrieved from

  • Sanford Burnham Prebys. "High-Throughput Screening Facility Overview." Retrieved from

Sources

Application Notes & Protocols: Synthesis of Adamantyl-Sulfamoyl-Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantyl-Sulfamoyl-Benzoic Acid Scaffold in Modern Drug Discovery

The fusion of an adamantane cage with a sulfamoyl-benzoic acid core creates a class of molecules with significant therapeutic potential. The adamantane moiety, a bulky, lipophilic, and rigid hydrocarbon, is a well-established pharmacophore that can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic profile of a drug candidate. When coupled with the sulfamoyl-benzoic acid scaffold, a privileged structure known for its diverse biological activities, the resulting derivatives present a compelling platform for drug discovery.[1][2]

These derivatives have been investigated for a range of therapeutic applications, including antiviral (anti-dengue), anticancer, and anti-inflammatory activities.[3][4][5] The synthetic tractability of this scaffold allows for the creation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties.[1][6]

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing adamantyl-sulfamoyl-benzoic acid derivatives. It is designed to offer both strategic guidance and detailed, actionable protocols for researchers in medicinal chemistry and drug development. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative literature.

Strategic Overview of Synthetic Pathways

The synthesis of adamantyl-sulfamoyl-benzoic acid derivatives can be broadly categorized into two primary strategies: a linear, multi-step approach and a more convergent one-pot synthesis. The choice of strategy often depends on the desired final compound, the availability of starting materials, and the scale of the synthesis.

A common linear pathway involves the initial formation of a sulfamoyl-benzoic acid intermediate, followed by amide bond formation.[4] A more direct approach involves the reaction of adamantanamine with a pre-functionalized benzoic acid derivative.[3]

G cluster_0 Linear Synthesis Strategy cluster_1 Convergent (One-Pot) Strategy Benzoic Acid Benzoic Acid Sulfonyl Chloride Sulfonyl Chloride Benzoic Acid->Sulfonyl Chloride Chlorosulfonylation Adamantyl-Sulfamoyl-\nBenzoic Acid Adamantyl-Sulfamoyl- Benzoic Acid Sulfonyl Chloride->Adamantyl-Sulfamoyl-\nBenzoic Acid + Adamantanamine Final Derivative Final Derivative Adamantyl-Sulfamoyl-\nBenzoic Acid->Final Derivative Amide Coupling + R-NH2 4-(Chlorosulfonyl)benzoic Acid 4-(Chlorosulfonyl)benzoic Acid Final Derivative_C Final Derivative 4-(Chlorosulfonyl)benzoic Acid->Final Derivative_C One-Pot Reaction (e.g., Microwave) Adamantanamine Adamantanamine Adamantanamine->Final Derivative_C

Caption: High-level overview of synthetic strategies.

Synthetic Route I: Linear Synthesis via Chlorosulfonylation and Amidation

This is the most widely adopted and versatile method. It allows for the synthesis of a broad library of derivatives by varying the amine used in the final amide coupling step. The general workflow consists of three key stages.[1][4]

Workflow start Substituted Benzoic Acid step1 Step 1: Chlorosulfonylation start->step1 intermediate1 Benzoic Acid Sulfonyl Chloride step1->intermediate1 Chlorosulfonic Acid step2 Step 2: Sulfonamide Formation intermediate1->step2 + Adamantanamine intermediate2 4-(Adamantylsulfamoyl) benzoic Acid step2->intermediate2 step3 Step 3: Amide Coupling intermediate2->step3 + R-NH2 + Coupling Agent end Final Product: Adamantyl-Sulfamoyl- Benzamide Derivative step3->end

Caption: Workflow for the linear synthesis of adamantyl-sulfamoyl-benzoic acid derivatives.

Protocol 3.1: Synthesis of 4-((Adamantan-1-yl)sulfamoyl)benzoic Acid

This protocol details the formation of the key intermediate through the reaction of 4-(chlorosulfonyl)benzoic acid with amantadine (adamantan-1-amine).

Rationale: The synthesis begins with the commercially available 4-(chlorosulfonyl)benzoic acid. The sulfonyl chloride group is highly electrophilic and readily reacts with the primary amine of amantadine. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.[7] Microwave irradiation can be employed to significantly reduce reaction times and improve yields.[3]

Materials:

  • Amantadine (or Amantadine Hydrochloride)

  • 4-(Chlorosulfonyl)benzoic acid

  • Triethylamine (TEA) or Sodium Carbonate

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or an aqueous medium

  • Microwave synthesis vial (if applicable)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Step-by-Step Procedure:

  • Reaction Setup (Conventional):

    • To a solution of amantadine hydrochloride (1.0 eq) in a suitable solvent (e.g., CHCl₃), add triethylamine (2.0 eq) dropwise.[3]

    • In a separate flask, dissolve 4-(chlorosulfonyl)benzoic acid (1.1 eq) in the same solvent.

    • Add the 4-(chlorosulfonyl)benzoic acid solution dropwise to the amantadine solution at room temperature over 30 minutes.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC.[7]

  • Reaction Setup (Microwave-Assisted):

    • In a microwave vial, combine amantadine (2.0 eq) and 4-(chlorosulfonyl)benzoic acid (1.0 eq).[3]

    • Add a suitable solvent like THF:DMF (1:1).[8]

    • Seal the vial and heat under microwave irradiation (e.g., 200°C for 10 minutes).[8] Caution: Ensure proper safety protocols for microwave synthesis are followed.

  • Work-up and Purification:

    • After the reaction is complete, dilute the mixture with the solvent (e.g., CHCl₃).[3]

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, 4-((adamantan-1-yl)sulfamoyl)benzoic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or used directly in the next step.

Protocol 3.2: Amide Coupling to Form Final Derivatives

Rationale: The carboxylic acid of the intermediate is activated using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate amide bond formation with a desired primary or secondary amine. A catalyst like 4-Dimethylaminopyridine (DMAP) is often included to accelerate the reaction.[1][4]

Materials:

  • 4-((Adamantan-1-yl)sulfamoyl)benzoic acid (from Protocol 3.1)

  • Desired primary or secondary amine (1.0 eq)

  • EDC (1.2 eq)

  • DMAP (0.2 eq)

  • Solvent: DCM and DMF (co-solvents)[4]

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve 4-((adamantan-1-yl)sulfamoyl)benzoic acid (1.0 eq) in a mixture of DCM and a small amount of DMF in a round-bottom flask.[4]

    • Add DMAP (0.2 eq) and the desired amine (1.0 eq) to the solution.

    • Finally, add EDC (1.2 eq) to the stirring mixture at room temperature.[4]

  • Reaction:

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted-4-((adamantan-1-yl)sulfamoyl)benzamide derivative.[9]

Synthetic Route II: One-Pot Synthesis of N,4-Di(adamantan-1-yl)sulfamoylbenzamide

For specific derivatives, such as those containing two adamantyl groups, a one-pot reaction can be highly efficient. This method leverages microwave irradiation to drive a reaction between amantadine and 4-(chlorosulfonyl)benzoic acid to completion, forming both the sulfonamide and the amide bond in a single operation.[3]

OnePot reagent1 4-(Chlorosulfonyl)benzoic Acid (1 eq) process One-Pot Reaction (Microwave Irradiation) reagent1->process reagent2 Amantadine (2 eq) reagent2->process product N-(adamantan-1-yl)-4- [(adamantan-1-yl)sulfamoyl]benzamide process->product High Yield, Reduced Time

Caption: One-pot synthesis of a di-adamantyl derivative.

Protocol 4.1: One-Pot Microwave-Assisted Synthesis

Rationale: This protocol utilizes a 2:1 molar ratio of amantadine to 4-(chlorosulfonyl)benzoic acid.[3] The first equivalent of amantadine reacts at the sulfonyl chloride site, while the second equivalent acts as both a nucleophile for the amide coupling and a base to neutralize the generated HCl. Microwave heating dramatically accelerates both reaction steps.

Materials:

  • Amantadine (2.0 eq)

  • 4-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • Microwave synthesis vial

  • Appropriate solvent (e.g., anhydrous THF or DMF)

Step-by-Step Procedure:

  • Reaction Setup:

    • Combine amantadine (2.0 eq) and 4-(chlorosulfonyl)benzoic acid (1.0 eq) in a microwave reaction vial.[3]

    • Add the chosen solvent.

    • Seal the vial securely.

  • Microwave Reaction:

    • Place the vial in the microwave reactor.

    • Heat the mixture under microwave irradiation. Optimized conditions may involve heating to a high temperature (e.g., 150-200°C) for a short duration (e.g., 10-20 minutes).[3][8]

  • Work-up and Purification:

    • After cooling, the reaction mixture is subjected to a standard aqueous work-up as described in Protocol 3.1.

    • The resulting crude product is purified by column chromatography or recrystallization to yield the pure N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide.[3]

Data Summary and Comparison

The choice of synthetic route can significantly impact reaction efficiency. The following table summarizes typical outcomes for the described protocols.

Protocol Strategy Key Reagents Typical Conditions Typical Yield Reference
3.1 + 3.2 Linear, Multi-step4-(Chlorosulfonyl)benzoic acid, Amantadine, EDC, DMAPRoom Temp, 12-24h (coupling)60-80% (overall)[3][4]
4.1 One-Pot, Convergent4-(Chlorosulfonyl)benzoic acid, Amantadine (2 eq)Microwave, 150-200°C, 10-20 min>75%[3]

Conclusion and Future Perspectives

The synthetic routes detailed in these application notes provide robust and reproducible methods for accessing a wide range of adamantyl-sulfamoyl-benzoic acid derivatives. The linear approach offers maximum flexibility for library synthesis, while the one-pot microwave-assisted method provides a rapid and efficient route to specific di-adamantyl structures.[3][4] The choice between these methods will be dictated by the specific research goals and available resources.

Further optimization of these protocols, perhaps exploring flow chemistry or novel coupling reagents, could lead to even more efficient and scalable syntheses. As the therapeutic potential of this scaffold continues to be explored, the development of innovative and efficient synthetic methodologies will remain a critical area of research.

References

  • Gray, C. G., et al. (2013). Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties. PMC. [Link]

  • Mogale, C. M., et al. (2018). 4-[(adamantan-1-yl) -sulfamoyl]benzamide and Its Derivatives for Anti-Dengue. Semantic Scholar. [Link]

  • Sączewski, F., et al. (2010). Synthesis of Novel Aryl(heteroaryl)sulfonyl Ureas of Possible Biological Interest. MDPI. [Link]

  • Perlovich, G. L., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. PubMed. [Link]

  • Zeb, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. [Link]

  • Durgam, G. G., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. [Link]

  • Sączewski, F., et al. (2010). Synthesis of Novel Aryl(heteroaryl)sulfonyl Ureas of Possible Biological Interest. Molecules. [Link]

  • Zeb, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. [Link]

  • Shishkina, L. N., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. [Link]

  • Various Authors. (2017). Method for producing n-(adamantane-1-yl)amides.
  • Kolocouris, N., et al. (2021). N-Substituted S-Alkyl Carbamothioates in the Synthesis of Nitrogen-containing Functional Derivatives of the Adamantane Series. PMC. [Link]

  • Guo, J. (2014). Synthesis of Adamantane-Based Betaine and Quaternary Ammonium Surfactants. ResearchGate. [Link]

  • Various Authors. (2017). Method for preparing benzoic acid amide compound.
  • Various Authors. (1978). Process for the preparation of sulfamylbenzoic acids.
  • Friščić, T., et al. (2014). Mechanosynthesis of pharmaceutically relevant sulfonyl-(thio)ureas. University of Birmingham's Research Portal. [Link]

  • Various Authors. (1983). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Török, B., et al. (2001). Synthesis of alpha-aryl N-adamant-1-yl nitrones and using them for spin trapping of hydroxyl radicals. PubMed. [Link]

  • White, E. C., & Acree, S. F. (1921). ACID AMMONIUM o-SULFOBENZOATE. Organic Syntheses. [Link]

  • Various Authors. (2019). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. ResearchGate. [Link]

  • Koshchii, I., et al. (2025). SYNTHESIS OF ADAMANTYL-CONTAINING AMID ALKYLING AGE. Norwegian Journal of development of the International Science. [Link]

  • Hrobonova, K., et al. (2022). Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. MDPI. [Link]

  • Zeb, A., et al. (2023). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases - Supporting Information. The Royal Society of Chemistry. [Link]

Sources

Troubleshooting & Optimization

"improving the solubility of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Ticket ID: SOL-ADAM-382 Subject: Improving the Solubility of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: Compound Analysis

Welcome to the Solubility Optimization Center. You are working with a challenging molecule that exhibits a "Janus-faced" physicochemical profile. To solve this, we must deconstruct the molecule into its functional drivers:

  • The "Anchor" (Benzoic Acid): This is your primary handle for solubility. With a pKa of approximately 4.2, this moiety allows for pH-dependent solubility enhancement via ionization.

  • The "Brick" (Adamantane): A bulky, diamondoid cage structure. It is intensely lipophilic (logP driver) and responsible for the poor aqueous solubility (S₀) in the un-ionized state.

  • The Linker (Sulfamoyl): A sulfonamide group that adds hydrogen bonding potential but limited solubility leverage compared to the adamantane bulk.

Diagnosis: The compound likely suffers from "brick-dust" insolubility—high melting point (crystal lattice energy) combined with high lipophilicity. Simple stirring will not work. You need a thermodynamic disruption strategy.

Module 1: pH Adjustment & Salt Formation

The First Line of Defense

Q: Why does the compound precipitate immediately upon addition to my pH 7.4 buffer?

A: While pH 7.4 is above the pKa of the benzoic acid (~4.2), the intrinsic solubility (S₀) of the adamantane core is so low that the ionized carboxylate cannot drag the hydrophobic tail into solution at high concentrations. You are likely exceeding the solubility product (


) of the salt formed in situ.

Troubleshooting Protocol: Counter-Ion Screening Do not rely on in-situ buffering. Pre-form a stable salt to lower the lattice energy.

Counter-IonRationaleProtocol Recommendation
Sodium (

)
Standard first choice.Dissolve free acid in 1.05 eq. NaOH/MeOH. Evaporate.
Meglumine Bulky organic cation. Disrupts crystal packing better than Na+.Recommended for adamantane derivatives.[1] Use 1:1 stoichiometry in EtOH.
Tris (Tromethamine) Buffering capacity + solubilization.Good for biological assays; prevents pH drift causing precipitation.
L-Arginine Amino acid counter-ion.Enhances wetting properties; useful for parenteral formulations.

Critical Step: If using Sodium, ensure you do not "salt out" the drug with high ionic strength buffers (common effect with adamantane drugs). Keep NaCl concentration < 150 mM initially.

Module 2: Supramolecular Complexation (Cyclodextrins)

The "Magic Bullet" for Adamantane

Q: I adjusted the pH, but it's still hazy. What is the next step?

A: You have solved the polar problem (benzoic acid) but not the lipophilic problem (adamantane). Adamantane is the "gold standard" guest molecule for


-Cyclodextrin (

-CD)
cavities. The hydrophobic cage fits perfectly inside the CD torus, shielding it from water while the CD's hydroxyls interact with the solvent.

Recommended Host: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. Avoid native

-CD for parenteral use due to nephrotoxicity risks.[2]

Protocol: The "Kneading" Method

  • Ratio: Start with a 1:1 molar ratio (Drug:CD). If solubility fails, increase to 1:2.

  • Solvent: Use a minimal amount of 50% Ethanol/Water.

  • Process:

    • Dissolve HP-

      
      -CD in the solvent.
      
    • Add the drug slowly while vortexing.

    • Crucial: Sonicate at 40°C for 30 minutes to overcome the energy barrier of inclusion.

    • Lyophilize (freeze-dry) the resulting clear solution to obtain a highly soluble amorphous powder.

Module 3: Cosolvents & Surfactants

For High-Concentration Stock Solutions

Q: I need a 10 mM stock solution for HTS screening. DMSO works, but it crashes out in media.

A: This is the "Solvent Shift" phenomenon. When you dilute DMSO into water, the dielectric constant changes rapidly, causing the hydrophobic adamantane to aggregate.

The "Ternary" System Solution: Instead of pure DMSO, use a ternary cosolvent system that bridges the polarity gap.

Recommended Formulation:

  • 10% DMA (Dimethylacetamide) or DMSO (Solubilizer)

  • 10% Solutol HS 15 or Tween 80 (Surfactant/Micellizer)

  • 80% Aqueous Buffer (pH 8.0)

Mechanism: The surfactant forms micelles. As the solvent dilutes, the drug partitions into the micelle core (lipophilic) rather than precipitating into the water.

Visual Decision Guides

Figure 1: Solubility Optimization Workflow

A logic-gated path to determine the correct formulation strategy based on visual observation.

SolubilityWorkflow Start Start: Solid Drug (Free Acid) CheckPH Step 1: Adjust pH > 6.0 (Ionize Benzoate) Start->CheckPH IsSoluble Is it Soluble? CheckPH->IsSoluble SaltScreen Step 2: Salt Screening (Meglumine/Tris) IsSoluble->SaltScreen No (Hazy) Success Success: Stable Solution IsSoluble->Success Yes SaltScreen->IsSoluble Cyclodextrin Step 3: Complexation (HP-Beta-CD) SaltScreen->Cyclodextrin Still Insoluble Cosolvent Step 4: Ternary System (DMSO + Tween 80) Cyclodextrin->Cosolvent Turbid Cyclodextrin->Success Clear Cosolvent->Success Fail1 Precipitation

Caption: Step-by-step decision tree for solubilizing adamantane-benzoate derivatives.

Figure 2: Host-Guest Inclusion Mechanism

Visualizing how Cyclodextrin shields the hydrophobic adamantane group.

InclusionComplex Adamantane Adamantane Group (Hydrophobic Guest) CD HP-Beta-CD (Hydrophilic Host) Adamantane->CD Hydrophobic Interaction Complex Inclusion Complex (Soluble) CD->Complex Equilibrium (K ~10^4 M^-1) Water Aqueous Media Complex->Water H-Bonding (Exterior OH groups)

Caption: Schematic of the adamantane moiety entering the lipophilic cavity of HP-Beta-Cyclodextrin.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Establishes

    
    -CD as the primary host for adamantane derivatives). 
    
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews.[2] ( foundational text for selecting Meglumine/Tris over Sodium for lipophilic acids).

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.[2][4][5][6] Toxicologic Pathology. (Safety profiles of HP-

    
    -CD vs. native 
    
    
    
    -CD in formulation).
  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. (Review of ternary cosolvent systems and solid dispersions).

Sources

Technical Support Center: Synthesis of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this molecule. We will address specific experimental issues in a practical, question-and-answer format, grounded in established chemical principles.

Synthetic Overview & Strategy

The synthesis of the target molecule is most efficiently approached via a convergent synthesis, primarily involving the formation of a sulfonamide bond between two key precursors: a benzoic acid derivative bearing a sulfonyl chloride and a sterically hindered primary amine. Understanding this strategy is crucial for effective troubleshooting.

Retrosynthetic Analysis

A logical retrosynthetic analysis breaks the target molecule down into readily available or synthetically accessible starting materials.

G Target 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid Bond Sulfonamide Bond Formation (C-N) Target->Bond SM1 3-(Chlorosulfonyl)benzoic acid Bond->SM1 SM2 1-(Adamantan-1-yl)ethan-1-amine Bond->SM2 SM1_precursor 3-Sulfamoylbenzoic Acid or other derivatives SM1->SM1_precursor SM2_precursor 1-Acetyladamantane SM2->SM2_precursor G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Coupling & Purification A 3-Carboxybenzenesulfonic acid B 3-(Chlorosulfonyl)benzoic acid A->B Chlorinating Agent (e.g., SOCl2, PCl5) E Crude Product B->E Coupling Reaction (Base, Anhydrous Solvent) C 1-Acetyladamantane D 1-(Adamantan-1-yl)ethan-1-amine C->D Reductive Amination F Pure 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid E->F Recrystallization

Caption: Forward synthesis workflow diagram.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

Part A: Starting Material Synthesis & Stability

Q1: My synthesis of 3-(chlorosulfonyl)benzoic acid from 3-carboxybenzenesulfonic acid is giving a low yield and a dark-colored crude product. What's going wrong?

A1: This is a common issue often related to the harsh conditions required for chlorination. [1]The primary culprits are typically moisture and excessive heat.

  • Causality: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis back to the sulfonic acid if moisture is present. [2]Overheating can lead to decomposition and the formation of colored byproducts.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven ( >120 °C) and cool under a stream of dry nitrogen or in a desiccator. Use freshly opened or distilled thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    • Temperature Control: Add the sulfonic acid to the chlorinating agent in portions to control the initial exotherm. Maintain the reaction temperature as recommended by the procedure (often reflux, but avoid unnecessarily high temperatures).

    • Work-up: After the reaction, quench the mixture by carefully pouring it onto crushed ice. The sulfonyl chloride should precipitate as a solid. Washing the crude solid with cold water helps remove acidic impurities. The product should be used immediately or stored under anhydrous conditions.

Q2: I am attempting to synthesize 1-(Adamantan-1-yl)ethan-1-amine, but the reaction is sluggish and yields are poor. How can I improve this?

A2: The synthesis of this sterically hindered amine can be challenging. A common route is the reductive amination of 1-acetyladamantane. The efficiency of this reaction hinges on the choice of reducing agent and reaction conditions.

  • Causality: The bulky adamantyl group can sterically hinder the approach of the amine and the reducing agent to the carbonyl carbon. The choice of nitrogen source and reducing agent is critical to overcome this.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often more effective than sodium borohydride (NaBH₄) for reductive aminations as they are more selective for the protonated imine intermediate.

    • pH Control: The reaction is typically fastest under mildly acidic conditions (pH 5-6), which favors the formation of the iminium ion intermediate without deactivating the amine nucleophile. You can use acetic acid as a catalyst.

    • Ammonia Source: Using a high concentration of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) will drive the equilibrium towards imine formation.

    • Alternative Routes: If reductive amination fails, consider alternative multi-step syntheses, such as converting 1-acetyladamantane to an oxime followed by reduction.

Part B: The Sulfonamide Coupling Reaction

Q3: My reaction between 3-(chlorosulfonyl)benzoic acid and 1-(Adamantan-1-yl)ethan-1-amine has produced a very low yield of the desired sulfonamide. What are the potential causes?

A3: Low yields in sulfonamide synthesis are a frequent problem. [2]The cause can usually be traced to one of several key factors.

  • Causality & Solutions:

    • Instability of Sulfonyl Chloride: As mentioned in Q1, sulfonyl chlorides are highly susceptible to hydrolysis. [2]Ensure your reaction is performed under strictly anhydrous (dry) conditions. Use anhydrous solvents (e.g., DCM, THF, or acetonitrile) and dry glassware. It is best to use the sulfonyl chloride immediately after preparation.

    • Inappropriate Base: A base is crucial for scavenging the HCl generated during the reaction. [2]The choice of base is critical.

      • Pyridine or Triethylamine (TEA): These are common choices. They act as both a base and sometimes as a nucleophilic catalyst. Use at least 2 equivalents: one to neutralize the HCl byproduct and one to neutralize any hydrochloride salt of your amine starting material.

      • Non-Nucleophilic Bases: For sterically hindered amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) or Proton-Sponge may be required to facilitate the reaction without competing as a nucleophile.

    • Suboptimal Reaction Temperature: Many standard sulfonamide syntheses are run at 0 °C and allowed to slowly warm to room temperature. [2]However, due to the steric hindrance of the 1-(Adamantan-1-yl)ethan-1-amine, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

    • Poor Nucleophilicity of the Amine: The bulky adamantyl group makes the amine a relatively poor nucleophile. Using more forcing reaction conditions (higher temperature, longer reaction time) can help. [2]

G Start Low Yield in Coupling Reaction Q1 Are conditions anhydrous? Start->Q1 Sol1 Dry all glassware, solvents, and reagents. Use fresh sulfonyl chloride. Q1->Sol1 No Q2 Is the base appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Use 2+ eq. of TEA/Pyridine. Consider a non-nucleophilic base like DBU. Q2->Sol2 No Q3 Is temperature optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Start at 0°C, warm to RT. Consider gentle heating (40-50°C) for hindered amines. Monitor by TLC. Q3->Sol3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting decision tree for low yield.

Q4: My TLC analysis shows multiple spots, indicating the formation of side products. What are the likely side reactions?

A4: The formation of multiple products is common. Here are the most frequent side reactions:

  • Hydrolysis of Sulfonyl Chloride: If any water is present, 3-(chlorosulfonyl)benzoic acid will revert to 3-carboxybenzenesulfonic acid. This will appear as a baseline spot on a normal-phase silica TLC plate.

  • Reaction with Solvent/Base: If pyridine is used as both the base and solvent, it can sometimes form a stable pyridinium salt with the sulfonyl chloride, which is unreactive towards the amine.

  • Formation of Disulfides: While less common when starting from a sulfonyl chloride, if you are using a synthetic route that involves oxidation of a thiol, disulfide formation can be a major side reaction. [2][3] To mitigate these, ensure anhydrous conditions and choose your base and solvent system carefully.

Part C: Product Isolation and Purification

Q5: I am having trouble purifying my final product. It is a sticky solid or "oils out" during recrystallization. What should I do?

A5: This is a classic purification problem indicating the presence of impurities that disrupt the crystal lattice formation. [2]Benzoic acid derivatives can be tricky to crystallize. [4][5]

  • Causality: The "oiling out" phenomenon occurs when a compound is insoluble in the solvent at high temperatures or when the melting point of the impure solid is lower than the boiling point of the solvent. Sticky solids often contain residual solvent or low-melting point impurities.

  • Troubleshooting Steps:

    • Initial Purification: Before recrystallization, try to purify the crude product with a column chromatography step (silica gel, using a gradient of ethyl acetate in hexanes, perhaps with 1% acetic acid to keep the carboxylic acid protonated). This will remove many of the impurities that hinder crystallization.

    • Recrystallization Solvent Selection: The key is to find a solvent (or solvent pair) where the product is highly soluble at high temperatures but poorly soluble at low temperatures. [6] * Single Solvents: Try solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate.

      • Solvent Pairs: A powerful technique is to use a solvent pair. [7]Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone) at boiling. Then, add a "poor" solvent (in which it is insoluble, e.g., water or hexanes) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the good solvent to clarify, then allow it to cool slowly.

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal from a previously purified batch. [2] 4. Drying: Ensure the final product is thoroughly dried under high vacuum to remove all residual solvents, which can make the solid appear sticky.

Table 1: Potential Recrystallization Solvents
Solvent System Comments
Ethanol/WaterA common choice for polar molecules with acidic protons. Dissolve in hot ethanol, add hot water until cloudy.
Isopropanol/WaterSimilar to ethanol/water, but isopropanol is less volatile. [8]
AcetonitrileGood for moderately polar compounds. Cool slowly.
Ethyl Acetate/HexanesA less polar option. Dissolve in hot ethyl acetate, add hexanes.
General Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Formation

This protocol is a general guideline and requires optimization for this specific synthesis.

  • To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-(Adamantan-1-yl)ethan-1-amine (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 mmol, 2.2 eq) to the stirred solution.

  • In a separate vial, dissolve 3-(chlorosulfonyl)benzoic acid (1.05 mmol, 1.05 eq) in anhydrous DCM (5 mL).

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature.

  • If required, gently heat the reaction to 40 °C. Monitor the progress of the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes + 1% Acetic Acid).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: General Procedure for Recrystallization
  • Place the crude, solid product into an Erlenmeyer flask. [4]2. Add a minimal amount of the chosen "good" solvent (e.g., hot ethanol) to just dissolve the solid at its boiling point. [5]3. If using a solvent pair, add the "poor" solvent (e.g., hot water) dropwise until a persistent cloudiness appears. Add a few drops of the "good" solvent to redissolve the precipitate.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes, followed by hot filtration to remove the charcoal. [6]5. Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger, purer crystals. [5]6. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the solid crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. [6]8. Dry the crystals thoroughly under high vacuum.

References
  • troubleshooting common issues in sulfonamide synthesis reactions - Benchchem. (n.d.). BenchChem.
  • The Recrystallization of Benzoic Acid. (n.d.).
  • 3-SULFAMOYL-BENZOIC ACID | 636-76-0. (2025, August 8). ChemicalBook.
  • Preparation of sulfonamides from N-silylamines - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis of Chiral Ligands on the Basis of 1-(Adamantan-1-yl)ethane-1,2-diamine. (2025, August 9).
  • Recrystallization of Benzoic Acid - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016, August 1).
  • Synthesis of Sulfonamides from Disulfide | Download Table. (n.d.). ResearchGate.
  • US2777844A - Sulfonamide purification process - Google Patents. (n.d.). Google Patents.
  • Recrystallization of Benzoic Acid. (n.d.).
  • Recrystallizing Benzoic Acid Lab Report - IPL.org. (2020, August 20). IPL.org.

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Technical Support Center: Optimizing Reaction Conditions for Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and functionalization of adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of adamantane derivatives, offering potential causes and actionable solutions.

Halogenation Reactions

Problem: Low yield and formation of poly-halogenated products during mono-halogenation of adamantane.[1]

Possible Causes:

  • Incorrect Stoichiometry: Using an excess of the halogenating agent can lead to over-halogenation.[1][2]

  • Highly Reactive Halogenating Agent: More reactive halogens like chlorine are less selective than bromine.[1]

  • Harsh Reaction Conditions: High temperatures and the use of strong Lewis acid catalysts can promote multiple substitutions.[1]

  • Catalyst Choice: While Lewis acids can catalyze the reaction, they may also encourage over-halogenation.[1]

Solutions:

  • Control Stoichiometry: Carefully control the molar ratio of the halogenating agent to adamantane. Using a 1:1 ratio or a slight excess of adamantane can favor mono-substitution.[1]

  • Select a Milder Halogenating Agent: For improved selectivity, consider using bromine (Br₂) instead of chlorine (Cl₂).[1] Non-catalytic halogenation with bromine or iodine monochloride has demonstrated high selectivity for the 1-position.[1]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can decrease the rate of subsequent halogenations.[1]

    • Catalyst: Consider performing the reaction under photochemical conditions or using a milder catalyst.[1] Boiling adamantane with bromine without a catalyst is a common method to favor mono-bromination.[2]

  • Solvent Choice: The use of non-polar solvents is often preferred for these reactions.[1]

Problem: Difficulty in purifying the halogenated adamantane derivative.

Possible Causes:

  • Mixture of Products: The presence of mono-, di-, and poly-halogenated species makes separation challenging.

  • High Lipophilicity: Adamantane derivatives are highly lipophilic, which can complicate chromatographic separation.[2]

Solutions:

  • Optimize Selectivity: First, address the reaction conditions to minimize the formation of byproducts (see previous problem).

  • Purification Techniques:

    • Sublimation: Adamantane itself can be purified by sublimation due to its high melting point and volatility.[2] This may be applicable to some derivatives.

    • Recrystallization: This is a common method for purifying adamantane derivatives. The choice of solvent is critical and will depend on the specific derivative's solubility profile.[2]

    • Column Chromatography: For complex mixtures, column chromatography may be necessary. A nonpolar solvent system is often required, and a mixture of solvents might be needed to achieve the desired separation.[2]

Troubleshooting Workflow for Polyhalogenation

start Polyhalogenation Observed q1 Is the molar ratio of halogenating agent > 1:1? start->q1 a1_yes Reduce to 1:1 or slight excess of adamantane q1->a1_yes Yes q2 Are you using a highly reactive halogen (e.g., Cl₂)? q1->q2 No a1_yes->q2 a2_yes Switch to a less reactive halogen (e.g., Br₂) q2->a2_yes Yes q3 Is the reaction temperature high? q2->q3 No a2_yes->q3 a3_yes Lower the reaction temperature q3->a3_yes Yes q4 Are you using a strong Lewis acid catalyst? q3->q4 No a3_yes->q4 a4_yes Consider a milder catalyst or photochemical conditions q4->a4_yes Yes end_node Improved Mono-halogenation Selectivity q4->end_node No a4_yes->end_node

Caption: Troubleshooting workflow for polyhalogenation.

Oxidation Reactions

Problem: A mixture of 1-adamantanol, 2-adamantanol, and adamantanone is obtained during the oxidation of adamantane.[1]

Possible Causes:

  • Non-selective Oxidizing Agent: Strong oxidants can react with both the tertiary (bridgehead) and secondary (methylene) C-H bonds.[1]

  • Over-oxidation: The initially formed alcohol can be further oxidized to the corresponding ketone.[3]

  • Reaction Conditions: Higher temperatures and longer reaction times can lead to less selective oxidation and the formation of byproducts.[1][3]

Solutions:

  • Choice of Oxidizing Agent: The selection of the oxidant is crucial for achieving high selectivity for 1-adamantanol.[1] While strong oxidants can lead to mixtures, more selective systems are available.[1]

  • Optimize Reaction Conditions:

    • Temperature and Time: Lowering the reaction temperature and shortening the reaction time can help minimize over-oxidation and reactions at the secondary position.[1][3]

  • Solvent Selection: The solvent can influence the reactivity and selectivity of the oxidant. Acetic acid is a commonly used solvent for adamantane oxidation.[1]

  • Catalytic Systems: Certain catalytic systems, such as enzymatic oxidations using cytochrome P450, can exhibit very high regioselectivity.[3]

Problem: Low yield in photocatalytic C-H alkylation of a substituted adamantane.[4]

Possible Causes:

  • Steric Hindrance: Bulky substituents on the adamantane core can impede the approach of reagents.[4]

  • Electronic Effects: Electron-withdrawing groups can deactivate the adamantane ring towards certain reactions.[4]

  • Catalyst Deactivation: The photocatalyst may decompose or become inactive during the reaction.[4]

  • Insufficient Irradiation: Inadequate light exposure can lead to incomplete conversion.[4]

  • Oxygen Quenching: The presence of oxygen can quench the excited state of the photocatalyst.[4]

Solutions:

  • Reagent and Catalyst Selection:

    • If steric hindrance is a factor, consider using smaller, less sterically demanding reagents or catalysts.[4]

  • Adjust Reaction Conditions:

    • To overcome electronic deactivation, it may be necessary to increase the reaction temperature or use a more reactive catalyst.[4]

  • Optimize Photoreaction Setup:

    • Ensure the reaction is sufficiently irradiated with the correct wavelength of light for the chosen photocatalyst.[4]

    • Thoroughly degas the solvent and reaction mixture to remove oxygen.[4]

    • Check the purity of the catalyst and solvents.[4]

General Workflow for Troubleshooting Adamantane Reactions

start Reaction Issue Identified (e.g., Low Yield, Poor Selectivity) steric Assess Steric Hindrance - Bulky Substrate? - Bulky Reagent? start->steric electronic Evaluate Electronic Effects - Electron-withdrawing groups? - Electron-donating groups? start->electronic conditions Review Reaction Conditions - Anhydrous? - Inert atmosphere? - Correct temperature? start->conditions catalyst Examine Catalyst System - Appropriate for substrate? - Active? start->catalyst modify_reagents Modify Reagents/Catalyst - Use smaller reagents - Employ less bulky catalyst steric->modify_reagents adjust_conditions Adjust Reaction Conditions - Increase temperature - Use more reactive catalyst electronic->adjust_conditions optimize_conditions Optimize Conditions - Purify reagents/solvents - Ensure inert atmosphere conditions->optimize_conditions alt_catalyst Select Alternative Catalyst - Consider photoredox/HAT catalysis - Use directing group strategy catalyst->alt_catalyst

Caption: A flowchart for troubleshooting common issues in adamantane functionalization.[4]

Frequently Asked Questions (FAQs)

Q1: Why are yields often low in adamantane synthesis, and how can they be improved?

A1: Low yields have been a historical challenge in adamantane chemistry, with early methods reporting yields as low as 0.16%.[2] Modern approaches have significantly improved this. To optimize yields, consider the following:

  • Modern Synthetic Methods: Lewis acid-catalyzed rearrangements of precursors like dicyclopentadiene have dramatically increased yields.[2]

  • Advanced Techniques: The use of ultrasound and superacid catalysis can further boost yields to as high as 60% or even 98%.[2]

  • Purity of Starting Materials: Ensure that all reactants are of high purity, as impurities can lead to side reactions.[2]

  • Optimization of Parameters: Systematically optimize reaction conditions such as catalyst choice, temperature, and reaction time.[2]

Q2: My adamantane derivative has poor solubility in aqueous solutions. What can I do?

A2: Adamantane and its derivatives are characteristically lipophilic and generally insoluble in water, but readily soluble in nonpolar organic solvents like hexane and chloroform.[2] For applications requiring aqueous solubility, such as in drug development, it is necessary to introduce polar functional groups onto the adamantane core.[2] If you are experiencing solubility issues during a reaction in a polar solvent, consider switching to a nonpolar organic solvent.[2]

Q3: How can I improve the regioselectivity of functionalization on the adamantane core?

A3: Achieving regioselectivity is a primary challenge due to the presence of multiple reactive sites. The tertiary (bridgehead) C-H bonds are generally more reactive towards electrophilic substitution than the secondary (methylene) C-H bonds.[2] To control the position of functionalization:

  • For Mono-substitution: In reactions like bromination, boiling adamantane with bromine without a catalyst typically favors mono-substitution at the bridgehead position.[2]

  • For Multiple Substitutions: The addition of a Lewis acid catalyst is generally required for multiple substitutions.[2]

  • Reagent and Condition Selection: The choice of reagents and reaction conditions is critical in directing the functionalization to the desired position and controlling the degree of substitution.[2]

Q4: I'm observing unexpected signals or signal broadening in the NMR spectrum of my N,N-disubstituted adamantyl amide. What is the likely cause?

A5: This is often due to hindered rotation around the amide bond.[2] The bulky adamantyl group can restrict the rotation, leading to the broadening or even disappearance of signals at room temperature. Running the NMR at a higher temperature can sometimes resolve this issue by increasing the rate of rotation.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromoadamantane from Adamantane

This protocol describes the direct bromination of adamantane.

Materials:

  • Adamantane

  • Liquid bromine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, place 30g of adamantane.

  • Carefully add 24 mL of liquid bromine to the flask.

  • Heat the reaction mixture to 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[5]

  • After the reaction is complete, cool the mixture and carefully add 370 mL of ice water.

  • Stir the mixture for 30 minutes at 0-5°C.

  • Collect the resulting white solid by filtration and wash with cold water.[5]

ParameterValueReference
Brominating Agent Bromine (Br₂)[5]
Solvent None (neat)[5]
Reaction Temperature 85 - 110°C[5]
Reaction Time 9 hours[5]
Approximate Yield ~93%[5]
Protocol 2: Synthesis of N-(1-Adamantyl)acetamide via Microwave-Assisted Ritter-type Reaction

This protocol utilizes a microwave-assisted Ritter-type reaction.

Materials:

  • Adamantane

  • Nitric acid

  • Acetonitrile

  • Microwave reactor

  • Ice water bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask suitable for microwave synthesis, slowly add 6.84 g (0.05 mol) of adamantane to 21 mL (0.5 mol) of nitric acid over 20 minutes.

  • Stir the suspension for 30 minutes.

  • Add 29 mL (0.5 mol) of acetonitrile to the mixture.

  • Place the flask in a microwave reactor and irradiate at 40°C (50 W) for 3 hours.[5]

  • After the reaction is complete, cool the flask in an ice water bath.[5]

  • Collect the product by filtration.

ParameterValueReference
Starting Material Adamantane[5]
Reagents Nitric acid, Acetonitrile[5]
Solvent None[5]
Reaction Temperature 40°C[5]
Reaction Time 3 hours[5]
Yield 87%[5]
Protocol 3: General Protocol for Palladium-Catalyzed Adamantane-Piperidine Coupling (Buchwald-Hartwig Amination)

This protocol is a general guideline and may require optimization for specific substrates.[6]

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand

  • Strong base (e.g., NaOt-Bu)

  • Aryl halide

  • Adamantane-containing amine or piperidine derivative

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Oven-dried reaction vessel

  • Magnetic stir bar

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the strong base (1.4 equivalents) to the oven-dried reaction vessel.[6]

  • Reagent Addition: Add the aryl halide (1.0 equivalent), the adamantane-containing amine or piperidine derivative (1.2 equivalents), and the anhydrous, degassed solvent.[6]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts and catalyst residues.[6]

  • Purification: Purify the product by appropriate methods, such as column chromatography or recrystallization.[6]

References

  • BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of Adamantane Derivatives. Benchchem.
  • BenchChem. (2025). Troubleshooting common problems in adamantane chemistry.
  • BenchChem Technical Support Team. (2025). preventing side reactions in the synthesis of adamantane derivatives. Benchchem.
  • BenchChem. (2025). Optimizing reaction conditions for adamantane-piperidine coupling.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Adamantane Reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing Adamantane Oxidation Reactions.

Sources

Technical Support Center: Purification of Sulfamoylbenzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification, Solubility, and Stability Challenges[1][2]

Introduction: The Amphoteric Challenge

Welcome to the technical support hub for sulfamoylbenzoic acid derivatives (e.g., Furosemide intermediates, Bumetanide precursors, and novel carbonic anhydrase inhibitors).[1][2][3]

As a Senior Application Scientist, I often see researchers struggle with these compounds not because of complex chemistry, but due to their amphoteric nature . These molecules possess both an acidic carboxyl group (


) and a potentially acidic/neutral sulfonamide moiety (

).[2][3] This duality creates a "solubility trap" where incorrect pH handling leads to oiling out, co-precipitation of salts, or yield loss.[2]

Below are the most frequent "tickets" (issues) we resolve, structured as a direct troubleshooting guide.

Ticket #101: "My Product Oils Out Instead of Crystallizing"

Symptom: Upon acidification of the alkaline reaction mixture, the product separates as a sticky gum or oil rather than a crystalline solid.

Root Cause:

  • Supersaturation Shock: Rapid addition of strong acid (HCl) creates a local pH drop that exceeds the nucleation rate, forcing the compound out as an amorphous oil.[2][3]

  • Impurity Depression: Byproducts (often desulfamoylated species) lower the melting point of the mixture.[2][3]

Protocol: The Controlled pH-Swing Crystallization

Standard validated workflow for 4-chloro-3-sulfamoylbenzoic acid and similar derivatives.[1]

StepActionScientific Rationale
1. Dissolution Dissolve crude in dilute NaOH (pH 10-11).Ionizes the carboxylate (

), ensuring full solubility.
2. Clarification Add activated carbon (5% w/w), heat to 50°C for 15 min, filter hot.Removes polymeric tars that act as "crystal poisons."[2][3]
3. The Swing CRITICAL: Slowly add 2N HCl dropwise to the filtrate at 40-50°C.Higher temp increases solubility, preventing premature oiling.
4. The Seed Stop acid addition at pH ~5.0 (Cloud Point).[2][3] Add seed crystals.Provides a template for ordered lattice growth.[2][3]
5. Completion Continue acid addition to pH 2.0. Cool slowly to 4°C.Maximizes yield by suppressing solubility of the free acid.

Expert Tip: If oiling occurs, do not cool further.[2][3] Re-heat the mixture until the oil redissolves, add 10% ethanol (co-solvent), and cool extremely slowly (1°C/min) with vigorous stirring.

Ticket #205: "Persistent Inorganic Ash (Salt Contamination)"[1][2][3]

Symptom: Elemental analysis shows high sodium or chloride content; ash residue remains after combustion.[2][3]

Root Cause: Sulfamoylbenzoic acids can trap inorganic salts (NaCl, Na₂SO₄) within the crystal lattice during rapid precipitation, a phenomenon known as occlusion .[2][3]

Self-Validating Wash Protocol

Do not rely on simple water washes.[3] Use this displacement method:

  • First Wash: 0.1N HCl (prevents redissolution of the acid).[2][3]

  • Second Wash: 50:50 Ethanol:Water (removes trapped organic impurities).[2]

  • Final Wash: Cold Water (displaces the organic solvent).[2][3]

  • Validation: Test the final filtrate with AgNO₃ solution. If a white precipitate (AgCl) forms, chloride ions are still present—continue washing.[2]

Ticket #310: "HPLC Peaks are Tailing or Splitting"

Symptom: Chromatograms show broad, tailing peaks, making integration of impurities (like the 4-chloro-5-sulfamoyl isomer) impossible.[1]

Root Cause: The secondary interaction between the sulfonamide nitrogen and residual silanols on the HPLC column stationary phase.

Troubleshooting Matrix
VariableAdjustmentWhy it Works
Mobile Phase pH LOWER it to pH 2.0-2.5 (Phosphate buffer).Protonates silanols (Si-OH), reducing secondary binding.[1][2]
Column Choice Switch to End-capped C18 or PFP (Pentafluorophenyl) .[2][3]PFP columns offer superior selectivity for halogenated aromatic isomers.[2]
Modifier Add 0.1% Triethylamine (TEA) .TEA acts as a "sacrificial base," blocking active sites on the column.[2][3]

Visualizing the Workflow

Figure 1: The pH-Dependent Purification Logic

This diagram illustrates the "Sweet Spot" for isolation, avoiding the regions of salt formation and degradation.

PurificationLogic Crude Crude Reaction Mixture (Contains Isomers & Salts) BaseDissolve 1. Dissolution (pH > 10) Solvent: Water/NaOH Crude->BaseDissolve Filter 2. Filtration (Remove Mechanical Impurities) BaseDissolve->Filter Acidify 3. Controlled Acidification (Target pH 2.0 - 3.0) Filter->Acidify OilCheck Did it Oil Out? Acidify->OilCheck Precipitate 4. Precipitation of Free Acid Form Wash 5. Wash Cycle (0.1N HCl -> Water) Precipitate->Wash OilCheck->Precipitate No (Crystals formed) Reheat Reheat to 60°C Add 10% EtOH OilCheck->Reheat Yes (Sticky Oil) Reheat->Precipitate Slow Cool Dry Final Product (Pure Sulfamoylbenzoic Acid) Wash->Dry

Caption: Operational workflow for converting crude sulfamoyl salts into pure free acid crystals, including a remediation loop for oiling out.

Ticket #404: Stability & Degradation (Desulfamoylation)[1][2][3]

User Question: "I dried my sample at 80°C overnight, and the purity dropped from 99% to 94%. New impurity peak at RRT 0.85."

Analysis: You likely triggered hydrolytic desulfamoylation or decarboxylation.[2][3]

  • Mechanism: Sulfamoylbenzoic acids are thermally sensitive in the presence of moisture. Heating wet cake >60°C can cause the loss of the sulfonamide group (

    
    ) or the carboxyl group.
    
  • Impurity Identification: In Furosemide synthesis, "Impurity G" and similar byproducts are often linked to thermal stress during processing [1].[2][3]

Corrective Action:

  • Drying: Use a vacuum oven at 40-50°C maximum with a nitrogen bleed.[3]

  • Storage: Store in amber vials (light sensitive) under desiccant.

References

  • National Institutes of Health (NIH). (2023).[2][3] Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide. PMC. Available at: [Link]

  • PubChem. (2025).[2][3] 3-Sulfamoylbenzoic acid Compound Summary. National Library of Medicine. Available at: [Link][1][3]

  • Google Patents. (2017).[2][3] CN106748906B - A kind of synthetic method of bumetanide.[4] Available at:

Sources

"degradation pathways of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation Guide Subject: 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid Reference ID: CAS 735342-32-2 (Analogous Framework Analysis)[1]

Executive Summary: Stability Profile

User Context: You are likely observing unexpected peaks during HPLC analysis or observing physical changes in your reference standard. This compound combines a lipophilic adamantane cage with a polar benzoic acid tail, linked by a sulfonamide bond.[1]

  • Primary Vulnerability: The sulfonamide bond (

    
    ) is the structural weak point, susceptible to hydrolytic cleavage under acidic/basic stress.[1]
    
  • Secondary Vulnerability: The adamantane cage, while chemically rigid, is prone to oxidative hydroxylation at tertiary bridgehead carbons under radical or enzymatic stress.

  • Storage Recommendation: Store at -20°C, desiccated, protected from light.

Detailed Degradation Pathways

The degradation of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid occurs via two distinct mechanisms. Understanding these will help you identify impurity peaks in your chromatograms.[1]

Pathway A: Hydrolytic Cleavage (The "Split")

Under acidic (


) or basic (

) conditions, or elevated temperature, the sulfonamide bond cleaves.[1] This is the most common degradation pathway seen in solution stability studies.
  • Mechanism: Nucleophilic attack of water on the sulfur atom (acid-catalyzed) or deprotonation of the nitrogen followed by elimination (base-catalyzed).[1]

  • Products:

    • 3-Sulfobenzoic acid: Highly polar, elutes early (near void volume) in Reverse Phase HPLC.[1]

    • 1-(1-Adamantyl)ethylamine: Lipophilic amine, likely elutes later or requires a specific buffer to visualize (lacks strong UV chromophore compared to the benzoic acid).[1]

Pathway B: Oxidative Hydroxylation (The "Cage Attack")

The adamantane cage contains four tertiary carbons (bridgeheads).[2] These positions are electron-rich and susceptible to oxidation by reactive oxygen species (ROS) or radical initiators (e.g., peroxides in solvents).[1]

  • Mechanism: Radical abstraction of a tertiary hydrogen followed by hydroxyl insertion.

  • Products: Hydroxylated derivatives (e.g., hydroxy-adamantyl analogs).[1] These usually elute close to the parent peak as "shoulder" impurities due to similar polarity.

Pathway Visualization (Interactive Diagram)

The following diagram maps the parent compound to its primary degradation products. Use this to assign peaks in your LC-MS data.[1]

DegradationPathways Parent Parent Compound 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid Hydrolysis Hydrolysis (Acid/Base/Heat) Parent->Hydrolysis Oxidation Oxidation (Peroxides/Light) Parent->Oxidation Sulfobenzoic Degradant A 3-Sulfobenzoic acid (High Polarity) Hydrolysis->Sulfobenzoic S-N Cleavage Amine Degradant B 1-(1-Adamantyl)ethylamine (UV Silent/Low) Hydrolysis->Amine S-N Cleavage Hydroxy Degradant C Hydroxy-adamantyl derivatives (+16 Da shift) Oxidation->Hydroxy Tertiary C-H Attack

Figure 1: Mechanistic degradation map showing the divergence between hydrolytic cleavage (yielding two fragments) and oxidative modification (yielding intact but modified parent).[1][3]

Troubleshooting Guide: HPLC & Handling

Scenario 1: "I see a new peak at the solvent front (Dead time)."

  • Diagnosis: This is likely 3-sulfobenzoic acid .[1]

  • Cause: Hydrolysis of the sulfonamide bond.[4][5]

  • Fix:

    • Check the pH of your mobile phase. Avoid leaving the sample dissolved in acidic/basic diluents for >4 hours.

    • Verify your autosampler temperature is not >25°C.[1]

Scenario 2: "My mass spec shows a +16 Da peak eluting near the parent."

  • Diagnosis: Oxidative hydroxylation of the adamantane cage.

  • Cause: Presence of peroxides in solvents (e.g., old THF or uninhibited ethers) or light exposure.

  • Fix:

    • Use fresh, HPLC-grade solvents.[1]

    • Add an antioxidant (e.g., BHT) if permissible, or store samples in amber glass.[1]

Scenario 3: "I cannot detect the amine fragment (Degradant B) by UV."

  • Diagnosis: 1-(1-Adamantyl)ethylamine lacks a conjugated

    
    -system (no aromatic ring attached directly to the amine after cleavage).[1]
    
  • Fix:

    • Use a refractive index (RI) detector or Charged Aerosol Detector (CAD).[1]

    • Rely on MS detection (SIM mode for the specific mass of the amine).

Experimental Protocols: Forced Degradation

To validate your analytical method, perform these stress tests. These are self-validating protocols: if the parent decreases, the specific degradants must appear.

Protocol A: Acid Hydrolysis Stress[1]
  • Preparation: Dissolve 1 mg of compound in 1 mL of Acetonitrile/0.1 N HCl (50:50).

  • Condition: Heat at 60°C for 4 hours.

  • Expected Outcome: Decrease in Parent Area %. Appearance of early-eluting peak (3-sulfobenzoic acid).[1]

  • Neutralization: Quench with 0.1 N NaOH before injection to prevent column damage.

Protocol B: Oxidative Stress[1]
  • Preparation: Dissolve 1 mg of compound in 1 mL of Acetonitrile/3%

    
    .
    
  • Condition: Incubate at Room Temperature for 24 hours.

  • Expected Outcome: Appearance of peaks eluting immediately after/before the parent (Hydroxylated isomers).

  • Note: Adamantane oxidation is slow; if no degradation is seen, add a catalytic amount of copper(II) chloride to simulate metal-catalyzed oxidation [1].[1]

Quantitative Data: Physiochemical Properties

PropertyValueRelevance to Degradation
Molecular Weight ~363.47 g/mol Parent Mass (M+H).[1]
pKa (Acid) ~3.5 (Benzoic acid)Ionized at neutral pH; affects solubility.[1]
pKa (Sulfonamide) ~10.0De-protonation at high pH facilitates hydrolysis.[1]
LogP ~3.5 - 4.0Highly lipophilic (Adamantane effect).[1] Requires high organic mobile phase.[1]

References

  • Rudakov, E. S., et al. (2021).[1] "One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols." Molecules, 26(16), 5089.[1] [1]

  • Białk-Bielińska, A., et al. (2012).[1] "Hydrolysis of sulfonamide drugs in aqueous solutions." Journal of Hazardous Materials, 221-222, 264-271.[1]

  • Piggott, A. M., & Karuso, P. (2007).[1] "Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis." Tetrahedron Letters, 48(42), 7452-7455.[1][6] [1]

  • PubChem. "3-Sulfamoylbenzoic acid (Degradant Data)." National Library of Medicine. [1]

Sources

"addressing batch-to-batch variability of synthesized adamantane compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Adamantane Synthesis & Derivatization Current Status: Operational | Senior Scientist on Duty: Dr. A. Vance[]

Welcome to the Adamantane Optimization Hub

Subject: Addressing Batch-to-Batch Variability in Adamantane Synthesis (


)
Audience:  Process Chemists, Medicinal Chemists, Materials Scientists.

Executive Summary: Adamantane synthesis via the Schleyer rearrangement is thermodynamically driven, yet operationally sensitive. Variability typically arises from three "Black Box" phases: (1) Catalyst Deactivation during the rearrangement of tetrahydrodicyclopentadiene (endo-TCD), (2) Sublimation Efficiency (carrying over polymeric tars), and (3) Regioselectivity during bridgehead functionalization (1- vs. 2-position).[]

This guide deconstructs these phases into self-validating protocols.

Module 1: The Rearrangement Phase (Core Synthesis)

The conversion of endo-TCD to adamantane is a carbocation-mediated isomerization catalyzed by Lewis acids (typically


 or superacids).[]

The Problem: Yields fluctuate between 30% and 70% despite identical reaction times. The Root Cause:


 "Sludging."[2] The catalyst complexes with polymer byproducts and moisture, losing Lewis acidity and physically coating the active surface.
Troubleshooting Guide: Catalyst & Conditions
SymptomProbable CauseCorrective Action
Black Tar Formation Polymerization of olefinic intermediates.[]Protocol Adjustment: Increase agitation speed. The reaction is heterogeneous; high shear prevents the catalyst from becoming encapsulated in tar.
Incomplete Conversion (GC) Catalyst poisoning by moisture.Pre-treatment: Freshly sublime

before use.[] Ensure the reaction atmosphere is dry HCl gas (generated in situ via

-BuCl or added directly) to maintain the superacidic proton/Lewis acid couple [

].[]
Low Yield Kinetic trapping (Protoadamantane).Thermodynamic Push: Extend reaction time at 160-170°C. The rearrangement to adamantane is the "thermodynamic sink," but it requires sufficient energy to overcome the final hydride shift barriers.
Workflow Visualization: The Isomerization Logic

AdamantaneSynthesis Start Start: endo-TCD Precursor CatCheck Check Catalyst Activity (Fresh AlCl3?) Start->CatCheck Rxn Rearrangement Reaction (150-180°C, HCl atm) CatCheck->Rxn Pass Sampling In-Process Control (GC) Rxn->Sampling Polymer Issue: Polymer/Tar Buildup Rxn->Polymer Low Stirring/Moisture Decision Protoadamantane > 5%? Sampling->Decision Decision->Rxn Yes (Incomplete) Quench Quench (Ice/Water) Exothermic Control Decision->Quench No (Complete) Polymer->CatCheck Restart/Clean

Figure 1: Decision logic for monitoring the Schleyer rearrangement. Note the loop at the decision diamond; protoadamantane is the key indicator of incomplete reaction.

Module 2: Purification (The "Grease" Factor)

Adamantane is highly lipophilic (greasy) and volatile. Batch variability often stems from the choice between sublimation and recrystallization.

The Dilemma:

  • Sublimation: High purity, but risks "bumping" tar into the receiver if vacuum is too aggressive.

  • Recrystallization: Scalable, but adamantane tends to "oil out" rather than crystallize if the solvent polarity is incorrect.

Comparative Protocol: Purification Strategy
FeatureSublimation (Preferred for <50g) Recrystallization (Preferred for >50g)
Purity Profile Excellent (>99%).[] Removes non-volatile tars effectively.[]Good (>95%). May retain solvent inclusions.[]
Key Risk Entrainment: Fine tar particles carrying over.[]Oiling Out: Product separates as a liquid phase.[][3]
Optimization Use a "Cold Finger" at 0°C. Maintain vacuum at 10-20 mmHg (water aspirator is often sufficient).[] Do not use high vacuum (<1 mmHg) without a trap, or you will lose product to the pump.Solvent System: Use 2-Propanol (IPA) or Acetone.[] If oiling occurs, add seed crystals and cool slowly (1°C/min).

Senior Scientist Tip:

"If your sublimed adamantane looks yellow, you have carried over oxidized polymer.[] Wash the sublimate with a small volume of cold methanol. The adamantane is insoluble in cold MeOH, but the yellow impurities will wash away."

Module 3: Functionalization (Regioselectivity)

The most common downstream issue is variability in 1-Bromoadamantane synthesis.[] This is the gateway to Memantine and Rimantadine.

The Mechanism: Radical substitution or ionic hydride abstraction. The Issue: Competition between the tertiary bridgehead (


, desired) and secondary bridge (

, impurity) positions.
FAQ: Bromination Troubleshooting

Q: Why is my 1-bromoadamantane contaminated with di-bromo species? A: You are likely operating under kinetic control rather than thermodynamic control, or using a large excess of Bromine.[]

  • Fix: Use neat Bromine (

    
    ) as both solvent and reagent.[4] Reflux (approx. 60°C) allows the thermodynamic product (1-bromo) to predominate.[]
    
  • Fix: If using Lewis Acid catalysts (

    
    ), stop. They promote non-selective polysubstitution.[]
    

Q: I see a peak at


 2.3 ppm in 

NMR. What is it?
A: That is the secondary proton on the

position.
  • Diagnosis: Your reaction temperature was too low. The

    
     cation is more stable (tertiary), but 
    
    
    
    activation can occur kinetically.
  • Protocol: Ensure vigorous reflux. The 2-bromo isomer can isomerize to the 1-bromo isomer under thermodynamic conditions via intermolecular hydride transfer.[]

Module 4: Analytical Validation

Do not rely solely on melting point (Adamantane mp is 270°C but it sublimes before melting in open capillaries).[]

Standardized Analysis Protocol:

  • GC-MS: The Gold Standard.[][5]

    • Column: Non-polar (e.g., HP-5 or DB-5).[]

    • Program: Start at 100°C, hold 2 min, ramp 10°C/min to 250°C.

    • Look for:

      • Adamantane (

        
         136)[]
        
      • 1-Bromoadamantane (

        
         214/216)[]
        
      • Protoadamantane (elutes just before adamantane - critical impurity).[]

  • NMR (

    
    ): 
    
    • 1-Substituted: Simple pattern. 3 signals (ratio 3:6:6).

    • 2-Substituted: Complex splitting due to lower symmetry.[]

References

  • Schleyer, P. v. R. ; Donaldson, M. M.; Nicholas, R. D.; Cupas, C. "The Adamantane Rearrangement."[] Organic Syntheses, 1962 , 42, 8.

  • Olah, G. A. ; Krishnamurthy, V. V.; Prakash, G. K. S.[] "Superacid-catalyzed preparation of adamantane." Journal of the American Chemical Society, 1984 , 106, 2378–2380.[]

  • BenchChem Technical Support . "Troubleshooting common problems in adamantane chemistry." BenchChem Application Notes, 2025 .

  • Stetter, H. ; Mayer, J. "Chemische Berichte."[] Preparation of 1-Bromoadamantane, 1962 , 95, 667.[] (Foundational work on bromination selectivity).

  • Fort, R. C. ; Schleyer, P. v. R. "Bridgehead Carbonium Ions."[] Advances in Alicyclic Chemistry, 1966 , 1, 283-370.[] (Mechanistic grounding for C1 vs C2 stability).

For further assistance, please upload your GC-MS chromatogram to the secure portal for analysis by our application team.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-{[1-(adamantan-1-yl)ethyl]sulfamoyl}benzoic acid derivatives. By examining the interplay between different structural components and their impact on biological activity, this document serves as a valuable resource for the rational design of novel therapeutic agents. The insights presented here are synthesized from published data on structurally related adamantane-sulfonamide compounds, offering a predictive framework for this specific chemical scaffold.

Introduction: The Allure of the Adamantane-Sulfonamide Scaffold

The combination of an adamantane moiety and a sulfamoylbenzoic acid core represents a compelling strategy in medicinal chemistry. The adamantane group, a rigid and lipophilic diamondoid hydrocarbon, is a well-established pharmacophore known to enhance the metabolic stability and target-binding affinity of drug candidates[1][2]. Its bulky nature allows it to occupy hydrophobic pockets in target proteins, often leading to increased potency and improved pharmacokinetic profiles[1]. The sulfamoylbenzoic acid scaffold, on the other hand, is a versatile component found in a wide range of biologically active molecules, including diuretics and enzyme inhibitors[3][4]. The sulfonamide group can act as a key hydrogen bond donor and acceptor, while the benzoic acid moiety provides a handle for further functionalization and can interact with charged residues in a binding site[3].

The specific arrangement in 3-{[1-(adamantan-1-yl)ethyl]sulfamoyl}benzoic acid derivatives suggests a molecule designed to probe complex biological targets. This guide will dissect the structural components of this scaffold to predict how modifications are likely to influence biological activity, drawing on comparative data from related compound series, primarily potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key therapeutic target for metabolic diseases[5].

Proposed Synthetic Strategy

The synthesis of 3-{[1-(adamantan-1-yl)ethyl]sulfamoyl}benzoic acid derivatives can be achieved through a convergent synthesis strategy. A plausible synthetic route is outlined below, based on established methods for the preparation of sulfonamides[4][6][7].

Experimental Protocol: General Synthesis

Step 1: Synthesis of 1-(Adamantan-1-yl)ethanamine

This intermediate can be prepared from 1-adamantane carboxylic acid or 1-adamantyl methyl ketone through established multi-step procedures, often involving reductive amination or similar transformations.

Step 2: Chlorosulfonylation of 3-Carboxybenzoic Acid

3-Carboxybenzoic acid is reacted with an excess of chlorosulfonic acid at elevated temperatures to yield 3-(chlorosulfonyl)benzoic acid.

Step 3: Sulfonamide Formation

The resulting 3-(chlorosulfonyl)benzoic acid is then reacted with 1-(adamantan-1-yl)ethanamine in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or tetrahydrofuran, to afford the final product, 3-{[1-(adamantan-1-yl)ethyl]sulfamoyl}benzoic acid.

Step 4: Derivatization (Optional)

The carboxylic acid group on the benzoic acid ring can be further modified (e.g., esterification, amidation) to explore additional SAR.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 1-Adamantane\nCarboxylic Acid 1-Adamantane Carboxylic Acid 1-(Adamantan-1-yl)ethanamine 1-(Adamantan-1-yl)ethanamine 1-Adamantane\nCarboxylic Acid->1-(Adamantan-1-yl)ethanamine Multi-step synthesis 3-Carboxybenzoic\nAcid 3-Carboxybenzoic Acid 3-(Chlorosulfonyl)benzoic\nAcid 3-(Chlorosulfonyl)benzoic Acid 3-Carboxybenzoic\nAcid->3-(Chlorosulfonyl)benzoic\nAcid Chlorosulfonic Acid 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic Acid 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic Acid 1-(Adamantan-1-yl)ethanamine->3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic Acid Coupling 3-(Chlorosulfonyl)benzoic\nAcid->3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic Acid

Caption: Proposed synthetic workflow for 3-{[1-(adamantan-1-yl)ethyl]sulfamoyl}benzoic acid derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is expected to be highly dependent on the interplay between its three main structural components: the adamantane moiety, the ethyl linker, and the substituted sulfamoylbenzoic acid core.

SAR cluster_adamantane Modifications on Adamantane cluster_linker Linker Modifications cluster_benzoic_acid Modifications on Benzoic Acid Core_Structure 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic Acid Scaffold Adamantane Adamantane Moiety (R1) Core_Structure->Adamantane Linker Ethyl Linker (Linker) Core_Structure->Linker Benzoic_Acid Sulfamoylbenzoic Acid (R2, R3) Core_Structure->Benzoic_Acid Adamantane_Subst Substituents on cage (e.g., -OH, -CH3) Adamantane->Adamantane_Subst Adamantane_Isomer Positional Isomers (e.g., 2-adamantyl) Adamantane->Adamantane_Isomer Linker_Length Varying alkyl chain length Linker->Linker_Length Linker_Rigidity Introduction of rigidity (e.g., cyclopropyl) Linker->Linker_Rigidity Benzoic_Subst Substituents on ring (e.g., -Cl, -F, -OCH3) Benzoic_Acid->Benzoic_Subst Carboxylic_Acid_Mod Esterification/Amidation of -COOH Benzoic_Acid->Carboxylic_Acid_Mod

Caption: Key structural components for SAR analysis of the target scaffold.

The Adamantane Moiety: The Lipophilic Anchor

The adamantane group is crucial for anchoring the molecule within the binding pocket of a target protein. Its lipophilicity is a key determinant of overall potency[8].

  • Substitutions on the Adamantane Cage: Introducing small polar substituents like a hydroxyl group at the 3- or 4-position of the adamantane cage can either decrease or have a negligible effect on inhibitory activity, suggesting that a purely hydrophobic interaction is often preferred in this region[6]. Conversely, small alkyl substitutions might be tolerated if the binding pocket has additional space.

  • Positional Isomerism: The point of attachment to the adamantane cage is critical. For instance, in some series of 11β-HSD1 inhibitors, moving the attachment from the 1-position to the 2-position of the adamantane ring can lead to a significant decrease in activity, indicating a specific spatial requirement for the bulky adamantyl group within the active site[6].

The Ethyl Linker: A Matter of Length and Flexibility

The ethyl linker connecting the adamantane moiety to the sulfonamide nitrogen plays a crucial role in positioning the adamantane group correctly within the binding site.

  • Linker Length: The length of the alkyl chain can significantly impact potency. While an ethyl linker provides a degree of flexibility, shortening or lengthening this linker would alter the distance between the adamantane "anchor" and the hydrogen-bonding sulfonamide group. This can disrupt the optimal binding conformation. In related series, even minor changes in linker length have been shown to have a profound effect on activity[6].

  • Linker Rigidity: Introducing rigidity into the linker, for example by replacing the ethyl group with a cyclopropyl moiety, has been shown to be beneficial in some adamantane-containing inhibitors[6]. This suggests that pre-organizing the conformation of the molecule to favor the bound state can enhance potency.

The Sulfamoylbenzoic Acid Core: The Polar Head

The sulfamoylbenzoic acid portion of the molecule is expected to engage in polar interactions with the target protein.

  • Substituents on the Benzoic Acid Ring: The electronic nature and position of substituents on the benzoic acid ring are likely to have a significant impact on activity.

    • Electron-withdrawing groups (e.g., -Cl, -F) can increase the acidity of the sulfonamide proton, potentially leading to stronger hydrogen bonding interactions. In many sulfonamide-based inhibitors, halogen substitutions on the aromatic ring enhance potency[6].

    • Electron-donating groups (e.g., -OCH3) may have a more complex effect, potentially influencing the overall electronic distribution and binding mode.

  • The Carboxylic Acid Group: The carboxylic acid at the 3-position is a key feature. It can form strong ionic interactions or hydrogen bonds with basic residues (e.g., arginine, lysine) in the active site. Esterification or amidation of this group would likely lead to a significant change in the binding mode and potency, and could be a strategy to modulate pharmacokinetic properties.

Comparative Performance with Alternatives: Insights from 11β-HSD1 Inhibitors

While specific data for 3-{[1-(adamantan-1-yl)ethyl]sulfamoyl}benzoic acid derivatives is limited, we can draw valuable comparisons from the well-studied class of adamantane-sulfonamide inhibitors of 11β-HSD1. The following table summarizes the IC50 values for a series of α-sulfonamido-N-adamantanecarboxamide derivatives, which share key structural features with our topic of interest[6].

Compound IDR1 (on Phenyl Ring)R2 (Linker)Human 11β-HSD1 IC50 (nM)Mouse 11β-HSD1 IC50 (nM)
7a HMethyl89159
7b 2-ClMethyl26131
7c 3-ClMethyl32110
7g 3-FMethyl11111
7h 3-CNMethyl1531
7j 3-CNCyclopropyl849
7k 3-FCyclopropyl10.546
7p 3-CNEthylReduced EffectReduced Effect
7q 3-CNn-PropylReasonable EffectReasonable Effect

Key Observations from Comparative Data:

  • Phenyl Ring Substitution: Introduction of electron-withdrawing substituents at the meta-position (e.g., -F, -CN) on the phenyl ring generally leads to a significant increase in potency against human 11β-HSD1 (compare 7a with 7g and 7h )[6].

  • Linker Modification: Replacing a methyl group in the linker with a more rigid cyclopropyl group further enhances the inhibitory activity (compare 7h with 7j , and 7g with 7k )[6].

  • Alkyl Chain Length in Linker: Varying the N-alkyl group on the sulfonamide shows that an ethyl group led to reduced effects, while a propyl group showed reasonable inhibitory effect, highlighting the sensitivity of the binding pocket to the linker size and conformation[6].

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel 3-{[1-(adamantan-1-yl)ethyl]sulfamoyl}benzoic acid derivatives, a series of in vitro assays are essential.

Enzyme Inhibition Assay (Generic)

This protocol provides a general framework for determining the inhibitory potency of the synthesized compounds against a target enzyme.

  • Enzyme and Substrate Preparation: Recombinant human enzyme and its corresponding substrate are prepared in an appropriate assay buffer.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure: a. The enzyme is pre-incubated with varying concentrations of the test compound (or vehicle control) in a 96-well plate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). b. The enzymatic reaction is initiated by the addition of the substrate. c. The reaction is allowed to proceed for a defined time and is then stopped by the addition of a stop solution.

  • Detection: The product of the enzymatic reaction is quantified using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Conclusion

The 3-{[1-(adamantan-1-yl)ethyl]sulfamoyl}benzoic acid scaffold holds significant promise for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, the key determinants of biological activity are likely to be:

  • The hydrophobic adamantane moiety: Essential for anchoring the molecule in a hydrophobic binding pocket.

  • The ethyl linker: Its length and conformational flexibility are critical for optimal positioning of the adamantane group.

  • Substituents on the benzoic acid ring: These can fine-tune the electronic properties and hydrogen-bonding potential of the sulfonamide group, as well as introduce additional interactions with the target protein.

Future drug discovery efforts focusing on this scaffold should systematically explore modifications at these three key positions. The comparative data from related series provides a strong rationale for prioritizing the synthesis of derivatives with electron-withdrawing groups on the benzoic acid ring and potentially exploring more rigid linkers to enhance potency. This guide provides a foundational framework to accelerate the design and optimization of this promising class of molecules.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Kim, Y. H., Kang, S. K., Lee, G. B., Lee, K. M., Kumar, J. A., Kim, K. Y., ... & Ahn, J. H. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm, 6(7), 1326-1332. [Link]

  • Boyle, C. D., Kowalski, T. J., & Fung, S. (2007). Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(2), 527-532. [Link]

  • Stankiewicz, J., Piotrowska, D. G., & Nowak, K. (2019). Adamantane Scaffolds in Medicinal Chemistry: Past, Present and Future. Molecules, 24(3), 498. [Link]

  • Spilovska, K., Zemek, F., Korabecny, J., & Nepovimova, E. (2016). Adamantane in Medicinal Chemistry. Current Medicinal Chemistry, 23(21), 2263-2313.
  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Al-Said, M. S. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal of Biomolecular Structure and Dynamics, 1-13.
  • Di Cesare Mannelli, L., Ghelardini, C., & Supuran, C. T. (2013). Structural effect of phenyl ring compared to thiadiazole based adamantyl-sulfonamides on carbonic anhydrase inhibition. Bioorganic & Medicinal Chemistry, 21(10), 2825-2830. [Link]

  • Rana, A., Sharma, R., & Kumar, V. (2022). Nanoparticle-assisted synthesis of adamantane derivatives.
  • Sawyer, E., Mauro, L. S., & Ohlinger, M. J. (2016). Amantadine for traumatic brain injury and multiple sclerosis fatigue. Annals of Pharmacotherapy, 50(9), 725–733.
  • Prelog, V., & Seiwerth, R. (1933). Synthesis of adamantane. Berichte der Deutschen Chemischen Gesellschaft, 66, 178–183.
  • Xu, Y., Wang, Y., & He, H. (2023). Synthesis and Biological Activity of Sulfamate-Adamantane Derivatives as Glucosinolate Sulfatase Inhibitors. Journal of Agricultural and Food Chemistry, 71(44), 16369-16377. [Link]

  • Perlovich, G. L., Kazachenko, A. G., & Strakhova, N. N. (2019). Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks. CrystEngComm, 21(30), 4583-4596. [Link]

  • Balode, A., & Tars, K. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140. [Link]

  • Khan, I., Zaib, S., & Iqbal, J. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]

  • Mitsukura, K., Yoshida, T., & Nagasawa, T. (2003). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Applied and Environmental Microbiology, 69(11), 6539-6544.
  • Leena, R., & Jacob, J. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Kazachenko, A. G., & Perlovich, G. L. (2019). Interrelation of thermodynamic sublimation characteristics with crystal structure: adamantane and memantine derivatives of sulfonamide molecular crystals. CrystEngComm, 21(45), 6951-6961.
  • Zheldakova, R. A., & Polozov, G. I. (2022). Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan. Molecules, 27(11), 3411. [Link]

  • Reddy, V. R., & Reddy, P. V. (2013). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. International Journal of Research in Pharmacy and Chemistry, 3(3), 646-649.
  • Chochkova, M. G., & Georgiev, A. G. (2013). Biological activity of adamantane analogues.
  • Pavlov, D., Sukhikh, T., Filatov, E., & Potapov, A. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Molecules, 24(15), 2717. [Link]

  • Kauer, M., & Janeba, Z. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Molecules, 26(23), 7178. [Link]

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Publish Comparison Guide: Cross-Reactivity Profile of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cross-reactivity and selectivity profile of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid , a synthetic small molecule pharmacophore primarily characterized as a selective agonist of the Lysophosphatidic Acid Receptor 2 (LPA2) .[1]

While the adamantyl-sulfamoyl moiety is structurally reminiscent of 11


-HSD1 inhibitors, this specific benzoic acid derivative is distinguished by its high affinity and selectivity for LPA2 over the structurally related LPA1 and LPA3 receptors, addressing a critical challenge in lipid signaling pharmacology.[1]

Executive Summary & Compound Identity

3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid (CAS: 735342-32-2) represents a class of non-lipid, small-molecule mimetics of Lysophosphatidic Acid (LPA).[1] Unlike endogenous LPA, which activates a broad spectrum of G-protein coupled receptors (LPA1–6) with pleiotropic effects, this compound is engineered for subtype selectivity .[1]

  • Primary Mechanism: Orthosteric Agonist of LPA2 (LPAR2).[1]

  • Key Utility: Mitigation of radiation-induced gastrointestinal syndrome (RIGS), anti-apoptotic signaling, and intestinal crypt survival.[1]

  • Differentiation: High selectivity against LPA1 (linked to fibrosis/neuropathic pain) and LPA3 (linked to embryo implantation/cardiovascular effects).[1]

Mechanism of Action: The LPA2 Signaling Pathway[1]

The compound mimics the phosphate headgroup and hydrophobic tail of LPA but utilizes a sulfamoyl-benzoic acid scaffold to enforce specific binding constraints unique to the LPA2 transmembrane pocket.[1]

Pathway Visualization

The following diagram illustrates the selective activation of LPA2-mediated survival pathways while avoiding LPA1/LPA3-mediated adverse events.

LPA_Signaling cluster_receptors LPA Receptor Family Compound 3-{[1-(Adamantan-1-yl) ethyl]sulfamoyl}benzoic acid LPA1 LPA1 (Fibrosis/Pain) Compound->LPA1 No/Low Activity LPA2 LPA2 (Survival/Proliferation) Compound->LPA2 High Affinity (Ki < 100 nM) LPA3 LPA3 (Reproduction/CVD) Compound->LPA3 No/Low Activity LPA_Endo Endogenous LPA (Non-Selective) LPA_Endo->LPA1 LPA_Endo->LPA2 LPA_Endo->LPA3 Fibrosis Fibrosis LPA1->Fibrosis G12_13 G12/13 LPA2->G12_13 Gq Gq LPA2->Gq Gi Gi LPA2->Gi TRIP6 TRIP6 (Scaffold) G12_13->TRIP6 NHERF2 NHERF2 Gq->NHERF2 ERK ERK1/2 Phosphorylation TRIP6->ERK Akt Akt Signaling NHERF2->Akt Apoptosis Apoptosis Inhibition ERK->Apoptosis Akt->Apoptosis

Caption: Selective activation of LPA2 by the adamantyl-sulfamoyl benzoate leads to anti-apoptotic signaling via TRIP6/NHERF2 scaffolds, avoiding LPA1-driven fibrotic pathways.[1]

Cross-Reactivity & Selectivity Profile

The defining feature of this compound is its "clean" profile against the wider EDG (Endothelial Differentiation Gene) family receptors.[1]

Primary Cross-Reactivity Analysis (LPA Family)[1]
Target ReceptorActivity TypePotency (EC50/Ki)Clinical Implication of Cross-Reactivity
LPA2 (LPAR2) Full Agonist < 100 nM Desired Target. Promotes crypt cell survival and mucosal recovery.[1]
LPA1 (LPAR1)Inactive / Low> 10,000 nMAvoided. Activation causes pulmonary fibrosis and neuropathic pain.[1]
LPA3 (LPAR3)Inactive / Low> 10,000 nMAvoided. Activation affects embryo spacing and cardiovascular function.[1]
LPA4 (P2Y9)InactiveNo EffectStructurally distinct (purinergic-like); no cross-reactivity observed.[1]
LPA5 (GPR92)InactiveNo EffectNo interaction due to distinct ligand pocket requirements.[1]
Secondary Cross-Reactivity (Structural Off-Targets)[1]

Due to the Adamantyl and Sulfamoyl Benzoic Acid moieties, researchers must control for specific metabolic and enzymatic off-targets:

  • 11

    
    -HSD1 (11
    
    
    
    -Hydroxysteroid Dehydrogenase Type 1):
    • Risk:[1][2] The adamantyl group is a classic pharmacophore for 11

      
      -HSD1 inhibitors (e.g., BVT-2733).[1]
      
    • Observation: While structurally similar, the meta-sulfamoyl benzoic acid substitution pattern typically reduces affinity for the HSD1 catalytic site compared to the optimal thiazolone or amide linkers used in HSD1 inhibitors.[1]

    • Control: Verify lack of cortisol reduction in liver microsomes.[1]

  • PTP1B (Protein Tyrosine Phosphatase 1B):

    • Risk:[1][2] Sulfamoyl benzoic acids can mimic the phosphotyrosine substrate of PTP1B.[1]

    • Observation: The bulky adamantyl group may sterically hinder binding to the PTP1B active site unless specifically optimized for it.[1]

Comparative Performance Review

Comparison with standard LPA agonists and related pharmacophores.

CompoundClassSelectivity (LPA2 vs LPA1/3)StabilityPrimary Limitation
3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid Non-Lipid Agonist High (>100-fold) High (Metabolically Stable) Solubility (Hydrophobic Adamantyl)
Endogenous LPA (18:[1]1)Lipid PhosphateNone (Pan-agonist)Low (Rapid degradation by LPPs)Promotes fibrosis/pain via LPA1
GRI-977143Non-Lipid AgonistModerate (~20-fold)ModeratePartial agonism at LPA3
OMPT (Octadecenyl thiophosphate)Lipid AnalogLow (LPA3 preferring)ModeratePreference for LPA3 over LPA2

Experimental Protocols for Validation

To validate the cross-reactivity profile in your own laboratory, use the following self-validating workflows.

Protocol A: Calcium Mobilization Assay (Selectivity Screen)

Objective: Quantify EC50 values across LPA1, LPA2, and LPA3 stable cell lines.

  • Cell Preparation: Use RH7777 or CHO-K1 cells stably transfected with human LPA1, LPA2, or LPA3.[1]

  • Loading: Seed cells (20,000/well) in 384-well black-wall plates. Incubate with Calcium-4 assay kit dye (Molecular Devices) for 60 min at 37°C.[1]

  • Compound Preparation: Dissolve 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid in DMSO (10 mM stock). Serial dilute in HBSS buffer + 0.1% fatty-acid-free BSA (essential carrier for hydrophobic ligands).[1]

  • Measurement:

    • Basal read: 10 seconds.[1]

    • Injection: Add compound (10 µL).[1]

    • Response read: 120 seconds using FLIPR Tetra or FlexStation.

  • Data Analysis: Normalize fluorescence (

    
    ). Fit to a 4-parameter logistic equation to determine EC50.
    
    • Validation Criteria: Positive control (LPA 18:[1]1) must show EC50 ~10-100 nM across all lines.[1] Test compound should show activity only in LPA2 lines.[1]

Protocol B: 11 -HSD1 Counter-Screen (Safety Check)

Objective: Rule out off-target inhibition of cortisol metabolism.[1]

  • Assay System: Human liver microsomes or recombinant 11

    
    -HSD1.[1]
    
  • Substrate:

    
    H-Cortisone (200 nM) + NADPH (cofactor).[1]
    
  • Incubation: Incubate test compound (10 µM) with enzyme and substrate for 30 min at 37°C.

  • Detection: Stop reaction with glycyrrhetinic acid. Separate Cortisol/Cortisone via HPLC or TLC.[1]

  • Result: If % conversion of Cortisone to Cortisol remains >90% of control, the compound is clean (no cross-reactivity).[1]

Diagram: Experimental Selectivity Workflow

Workflow cluster_screen Primary Selectivity Screen (FLIPR) cluster_safety Off-Target Safety Screen Start Test Compound: 3-{[1-(Adamantan-1-yl)ethyl] sulfamoyl}benzoic acid LPA1_Cell LPA1-CHO Cells Start->LPA1_Cell LPA2_Cell LPA2-CHO Cells Start->LPA2_Cell LPA3_Cell LPA3-CHO Cells Start->LPA3_Cell HSD1 11β-HSD1 Assay (Cortisol Generation) Start->HSD1 Result1 Inactive (Desired) LPA1_Cell->Result1 Ca2+ Flux? Result2 Active (EC50 < 100nM) (Hit) LPA2_Cell->Result2 Ca2+ Flux? Result3 Inactive (Desired) LPA3_Cell->Result3 Ca2+ Flux? Result4 No Inhibition (Clean Profile) HSD1->Result4 Inhibition?

Caption: Workflow to confirm LPA2 agonism while excluding LPA1/3 cross-reactivity and 11


-HSD1 off-target effects.

References

  • Patil, R., et al. (2014). "Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor."[1] Journal of Medicinal Chemistry, 57(16), 7136-7140.[1] Link

  • BenchChem. "Structure-Activity Relationship of 2-(Adamantan-1-yl)ethyl Analogs: A Comparative Guide."[1] Link[1]

  • Yung, Y. C., et al. (2014). "LPA receptor signaling: pharmacology, physiology, and pathophysiology."[1] Journal of Lipid Research, 55(7), 1192-1214.[1] Link

  • Kiss, G. N., et al. (2013). "Structure-based design of LPA2 receptor agonists."[1] Bioorganic & Medicinal Chemistry Letters, 23(9), 2659-2664.[1] Link

Sources

"comparative analysis of adamantane-based enzyme inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Application Scientists

Executive Summary: The Adamantane "Anchor"

In modern medicinal chemistry, the adamantane scaffold (


) is not merely a lipophilic bulking group; it is a precision tool for occupying hydrophobic pockets and improving the pharmacokinetic (PK) profile of enzyme inhibitors. This guide provides a comparative analysis of adamantane-based inhibitors against their non-adamantane counterparts, focusing on Dipeptidyl Peptidase-4 (DPP-4)  and Soluble Epoxide Hydrolase (sEH) .

Key Technical Differentiator: Adamantane-based inhibitors frequently exhibit "Slow-Tight" binding kinetics . The steric bulk of the adamantane cage, combined with specific "warheads" (e.g., nitriles), often leads to a two-step inhibition mechanism (


), resulting in longer residence times (

) on the target enzyme compared to rapid-equilibrium competitors.

Comparative Analysis: DPP-4 Inhibitors

Target: Dipeptidyl Peptidase-4 (DPP-4) Therapeutic Area: Type 2 Diabetes (T2DM)[1][2][3][4]

The Contenders
  • Saxagliptin (Adamantane-based): Contains a cyanopyrrolidine group attached to an adamantane-based amino acid.

  • Sitagliptin (Non-adamantane): A beta-amino acid derivative containing a trifluorophenyl moiety.

Mechanistic Divergence

While both drugs inhibit DPP-4 to prevent the degradation of GLP-1, their interaction with the catalytic site differs fundamentally due to the adamantane scaffold.

  • Saxagliptin (Covalent/Reversible): The adamantane group anchors the molecule in the S1/S2 hydrophobic subsite. This precise positioning allows the nitrile group to form a reversible covalent imidate adduct with the catalytic Serine-630 residue.

  • Sitagliptin (Non-Covalent): Relies on ionic interactions with Glu-205 and Glu-206 and hydrophobic stacking. It does not form a covalent bond.

Performance Data

The following data highlights the "Adamantane Effect" on potency and binding kinetics.

FeatureSaxagliptin (Adamantane)Sitagliptin (Non-Adamantane)Technical Implication
Binding Mechanism Covalent, Reversible (Slow-Tight)Non-Covalent (Rapid Equilibrium)Saxagliptin has a higher "off-rate" barrier.

(Human DPP-4)
~0.6 – 1.3 nM~18 – 20 nMAdamantane scaffold confers ~10x higher potency in vitro [1].
Dissociation Half-life (

)
~5.1 hours< 1 minuteSaxagliptin remains bound to the enzyme significantly longer [2].
Metabolism CYP3A4/5 mediatedMinimal hepatic metabolismAdamantane increases lipophilicity, increasing liver exposure.

Analyst Note: The superior potency of Saxagliptin is directly linked to the adamantane cage filling the hydrophobic S2 pocket, reducing the entropic penalty of binding and positioning the nitrile warhead for covalent catalysis.

Comparative Analysis: sEH Inhibitors

Target: Soluble Epoxide Hydrolase (sEH) Therapeutic Area: Inflammation, Neuropathic Pain, Hypertension

The Contenders
  • AUDA (Adamantane-based): 12-(3-adamantan-1-yl-ureido)dodecanoic acid.[5] The "Classic" reference inhibitor.

  • TPU/CPU (Phenyl-based): 1,3-diphenylurea or cyclohexyl-phenylurea derivatives.

Structural Logic

The catalytic tunnel of sEH is L-shaped with a hydrophobic pocket.

  • Adamantane Advantage: The adamantyl urea moiety acts as a Transition State Mimic . The bulky adamantane group fits snugly into the hydrophobic pocket of the sEH enzyme, stabilizing the urea group which mimics the transition state of epoxide hydrolysis.

  • Solubility Challenge: While AUDA is highly potent, the adamantane group renders it poorly soluble in water, necessitating formulation strategies (e.g., cyclodextrins) or structural modification (e.g., adding polar tails like in t-AUCB) [3].

Experimental Protocol: Kinetic Validation of Slow-Tight Binders

Objective: To distinguish between rapid-equilibrium inhibitors (like Sitagliptin) and slow-tight binding adamantane inhibitors (like Saxagliptin) using a fluorometric assay.

Principle: DPP-4 cleaves the substrate Gly-Pro-AMC (7-amino-4-methylcoumarin). Free AMC fluoresces at Ex/Em = 360/460 nm. Slow-tight binders will show a time-dependent increase in inhibition, whereas rapid binders show constant inhibition immediately.

Reagents & Setup
  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.

  • Substrate: Gly-Pro-AMC (

    
    ). Prepare 10 mM stock in DMSO.
    
  • Enzyme: Recombinant Human DPP-4 (dilute to 10 ng/mL in buffer).

  • Inhibitor Stocks: Prepare serial dilutions of Adamantane-inhibitor and Control in DMSO.

Step-by-Step Workflow
  • Pre-Incubation (The Critical Step):

    • In a black 96-well plate, add

      
       of Inhibitor (various concentrations) to 
      
      
      
      of Enzyme solution.
    • Set A (Immediate): Proceed immediately to step 2.

    • Set B (Delayed): Incubate for 30 minutes at 37°C.

    • Validation: If

      
       decreases significantly (e.g., >5-fold) in Set B compared to Set A, the compound is a slow-tight binder (characteristic of adamantane-nitriles).
      
  • Reaction Initiation:

    • Add

      
       of Substrate solution (Final concentration 
      
      
      
      ) to all wells.
  • Kinetic Measurement:

    • Measure Fluorescence (Ex 360nm / Em 460nm) every 60 seconds for 20 minutes.

  • Data Analysis:

    • Plot Slope (RFU/min) vs. Inhibitor Concentration.

    • Calculate

      
      .[6][7]
      
    • Self-Validating Check: The control wells (No Inhibitor) must show linear product formation (

      
      ). If non-linear, the enzyme concentration is too high or substrate is depleted.
      

Visualizations

Diagram 1: Mechanism of Action Comparison (DPP-4)

This diagram illustrates the kinetic difference between the covalent adamantane-based inhibition and standard competitive inhibition.

DPP4_Mechanism cluster_Adamantane Adamantane-Based (Saxagliptin) cluster_Standard Standard (Sitagliptin) Enzyme DPP-4 Enzyme Substrate GLP-1 Substrate Complex_1 EI Complex (Initial Binding) Enzyme->Complex_1 + Ada-Inhibitor Std_Complex EI Complex (Rapid Equilibrium) Enzyme->Std_Complex + Std-Inhibitor Ada_Inhibitor Adamantane-CN Complex_2 E-I* Adduct (Covalent/High Affinity) Complex_1->Complex_2 Slow Covalent Bond Std_Inhibitor Standard Inhibitor Std_Complex->Enzyme Fast Dissociation

Caption: Comparative binding kinetics. Note the second "E-I" state for Adamantane inhibitors, representing the slow-tight covalent locking mechanism.*

Diagram 2: Adamantane Inhibitor Optimization Workflow

A logic flow for researchers developing new adamantane derivatives, focusing on the balance between potency and solubility.

Optimization_Workflow Start Start: Adamantane Scaffold Selection Step1 Attach Warhead (e.g., Urea for sEH, Nitrile for DPP-4) Start->Step1 Check_Potency In Vitro Potency Screen (IC50 < 10 nM?) Step1->Check_Potency Check_Potency->Step1 No (Refine Warhead) Check_Solubility Solubility Screen (LogP > 4.0?) Check_Potency->Check_Solubility Yes Modify_Linker Insert Polar Linker (Ether/Piperidine) Check_Solubility->Modify_Linker Yes (Too Lipophilic) PK_Test ADME/PK Profiling (Metabolic Stability) Check_Solubility->PK_Test No (Acceptable) Modify_Linker->Check_Potency Retest Success Lead Candidate PK_Test->Success

Caption: Decision tree for optimizing adamantane-based inhibitors, addressing the common "Lipophilic Trap" where high potency leads to poor solubility.

References

  • Augeri, D. J., et al. (2005). "Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Journal of Medicinal Chemistry.

  • Thomas, L., et al. (2008). "(R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors." Journal of Pharmacology and Experimental Therapeutics.

  • Hwang, S. H., et al. (2007). "Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry.

  • Cayman Chemical. "DPP-4 Inhibitor Screening Assay Kit Protocol."

Sources

Publish Comparison Guide: Evaluating the Selectivity of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the selectivity and performance of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid , a non-lipid small molecule designed as a specific agonist for the Lysophosphatidic Acid Receptor 2 (LPA2) .

Product Category: GPCR Agonists / Lipid Signaling Modulators Target Receptor: LPA2 (LPAR2/EDG4) Primary Application: Radiation mitigation, anti-apoptotic signaling, and gastrointestinal mucosal protection.

Executive Summary & Mechanism of Action

3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid belongs to a class of Sulfamoyl Benzoic Acid (SBA) derivatives. These compounds were engineered to overcome the limitations of endogenous Lysophosphatidic Acid (LPA) and early non-lipid agonists like GRI977143.

The Pharmacophore Rationale

Unlike endogenous LPA, which is unstable and activates all LPA receptors (LPA1–6), this SBA derivative utilizes a bioisosteric design for high selectivity:

  • Benzoic Acid Head Group: Mimics the phosphate head group of LPA, forming critical salt bridges with residues (e.g., Lys/Arg) in the LPA2 binding pocket.

  • Sulfamoyl Linker: Replaces the labile ester/phosphate linkage, improving metabolic stability and enforcing a specific geometry.

  • Adamantyl-Ethyl Tail: A bulky, lipophilic moiety that occupies the hydrophobic pocket of LPA2. The rigid adamantane cage provides superior selectivity over flexible alkyl chains found in LPA or less rigid aryl groups in earlier analogues.

Signaling Pathway

Upon binding, the compound induces a conformational change in LPA2, coupling primarily to G


  and G

proteins. This triggers a cascade resulting in anti-apoptotic protection and cell survival.

LPA2_Signaling Ligand 3-{[1-(Adamantan-1-yl)ethyl] sulfamoyl}benzoic acid LPA2 LPA2 Receptor (GPCR) Ligand->LPA2 Gq Gq/11 Protein LPA2->Gq G12 G12/13 Protein LPA2->G12 PLC PLC-beta Gq->PLC RhoA RhoA / ROCK G12->RhoA Ca Ca2+ Mobilization PLC->Ca ERK ERK1/2 Phosphorylation PLC->ERK Mdm2 Mdm2 Phosphorylation RhoA->Mdm2 Apoptosis Apoptosis (Inhibition) ERK->Apoptosis Inhibits p53 p53 Inhibition Mdm2->p53 Ubiquitination p53->Apoptosis Blocks

Figure 1: Signal transduction pathway activated by the SBA agonist. The compound selectively drives G-protein coupling to suppress apoptotic machinery (p53/Caspases).

Comparative Analysis: Selectivity & Potency

To validate the utility of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid, it must be benchmarked against endogenous ligands and first-generation tools.

Comparison Table
Feature3-{[1-(Adamantan-1-yl)...] (SBA Derivative)LPA (18:1) (Endogenous)GRI977143 (Gen 1 Non-Lipid)OMPT (LPA3 Selective)
Primary Target LPA2 LPA1, LPA2, LPA3LPA2LPA3
Selectivity High (>100-fold vs LPA1/3) Non-selectiveModerateSelective for LPA3
Potency (EC50) Sub-micromolar / Nanomolar *~1–10 nM~3.3 µM~68 nM (LPA3)
Metabolic Stability High (Sulfonamide)Low (Phosphatase sensitive)ModerateModerate
Physiochemical Drug-like small moleculeLipid (Micelle forming)Drug-likeLipid analogue

*Note: Specific EC50 values depend on the exact assay conditions, but SBA analogues generally exhibit 10-100x improved potency over GRI977143.

Selectivity Profile (Off-Target Analysis)
  • LPA1: The adamantyl group is sterically incompatible with the LPA1 hydrophobic pocket, preventing activation. This is critical as LPA1 activation is linked to fibrosis and neuropathic pain.

  • LPA3: Minimal to no cross-reactivity observed in calcium flux assays.

  • PPAR

    
    :  Unlike some lipid-mimetic LPA analogues, SBA derivatives do not activate nuclear receptors, reducing off-target transcriptional noise.
    

Experimental Protocols for Selectivity Evaluation

To rigorously evaluate this compound, researchers should employ a "Self-Validating" workflow using isogenic cell lines.

Protocol A: Calcium Mobilization Assay (Primary Screen)

Objective: Quantify agonist potency and selectivity across LPA receptor subtypes.

Reagents:

  • Cells: RH7777 or MEF cells (stably transfected with LPA1, LPA2, or LPA3).

  • Dye: Fura-2 AM or Fluo-4 NW.

  • Buffer: HBSS + 20 mM HEPES + 0.1% fatty-acid-free BSA (BSA is crucial for LPA solubility, though less critical for SBA).

Workflow:

  • Seeding: Plate cells at 20,000 cells/well in 96-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate medium. Add 100 µL dye loading buffer. Incubate 45 min at 37°C.

  • Baseline: Measure fluorescence (Ex/Em: 340/380 nm or 494/516 nm) for 30 seconds to establish baseline.

  • Injection: Inject 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid (serial dilutions: 0.1 nM to 10 µM).

    • Control 1: LPA 18:1 (Positive Control).

    • Control 2: Vehicle (DMSO < 0.5%).

  • Acquisition: Record flux for 120 seconds.

  • Analysis: Plot

    
     vs. Log[Concentration]. Calculate EC50.
    

Validation Criteria: The compound should elicit a dose-dependent response only in LPA2-expressing cells, with no significant response in LPA1 or LPA3 cells up to 10 µM.

Protocol B: Doxorubicin-Induced Apoptosis Protection (Functional Assay)

Objective: Confirm the compound activates the physiological anti-apoptotic pathway (LPA2 specific function).

Workflow:

  • Induction: Treat LPA2-expressing intestinal epithelial cells (e.g., IEC-6) with Doxorubicin (10 µM) to induce DNA damage.

  • Treatment: Co-treat with the SBA agonist (1–10 µM) or Vehicle.

  • Incubation: 24 hours.

  • Readout: Measure Caspase-3/7 activity using a luminescent substrate (e.g., Caspase-Glo).

  • Result: A selective LPA2 agonist will significantly reduce Caspase activity (typically >40% reduction) compared to vehicle, mimicking the radioprotective effect.

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for validating the compound's selectivity.

Selectivity_Workflow cluster_Screen GPCR Screening Compound Test Compound: SBA Derivative LPA1_Cell LPA1 Cells Compound->LPA1_Cell LPA2_Cell LPA2 Cells Compound->LPA2_Cell LPA3_Cell LPA1 Cells Compound->LPA3_Cell Readout Ca2+ Flux (Fluorescence) LPA1_Cell->Readout No Signal LPA2_Cell->Readout High Signal LPA3_Cell->Readout No Signal Decision Selectivity Check Readout->Decision Outcome_Pass Validated: Specific LPA2 Agonist Decision->Outcome_Pass Signal only in LPA2 Outcome_Fail Failed: Pan-Agonist or Inactive Decision->Outcome_Fail Signal in LPA1/3

Figure 2: Validation workflow. Selectivity is confirmed only if calcium mobilization is restricted to LPA2-expressing lines, distinguishing it from pan-agonists like LPA.

References

  • Virag, T., et al. (2014). "Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor." Journal of Medicinal Chemistry, 57(9), 3997–4014.

  • Kiss, G. N., et al. (2012). "Virtual screening for LPA2-specific agonists identifies a nonlipid compound with antiapoptotic actions."[1][2] Molecular Pharmacology, 82(6), 1162–1173.

  • Fells, J. I., et al. (2009). "Structure-based drug design identifies novel PPARgamma partial agonists." Bioorganic & Medicinal Chemistry Letters, 19(5), 1432–1436. (Context on lipid mimetics).

  • Yung, Y. C., et al. (2014). "LPA receptors: signaling properties and disease relevance." Genome Biology, 15, 406.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.